methyl 3-phenyl-2H-azirine-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-phenyl-2H-azirine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9-8(11-9)7-5-3-2-4-6-7/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHLVGLOJCNOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50330647 | |
| Record name | 2H-Azirine-2-carboxylic acid, 3-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50330647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18709-45-0 | |
| Record name | Methyl 3-phenyl-2H-azirine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18709-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Azirine-2-carboxylic acid, 3-phenyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50330647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of Methyl 3-Phenyl-2H-azirine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of methyl 3-phenyl-2H-azirine-2-carboxylate. This highly strained heterocyclic compound serves as a versatile building block in organic synthesis, offering pathways to a diverse range of more complex molecules. This document summarizes key data, details experimental protocols, and visualizes reaction mechanisms to support its application in research and drug development.
Core Properties
This compound is a molecule with the chemical formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1][2] Its chemical structure consists of a highly strained three-membered azirine ring, substituted with a phenyl group at position 3 and a methyl carboxylate group at position 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| CAS Number | 18709-45-0 | [1][2] |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.18 g/mol | [1][2] |
| Purity | ≥98% | Commercial supplier data.[1][2] |
| Storage Conditions | Sealed in dry, 2-8°C or in freezer, under -20°C | Commercial supplier recommendations.[2][3] |
| Melting Point | Data not available | Data for the precursor, (Z)-methyl 2-azido-3-phenylacrylate, is 37–39 °C.[4] |
| Boiling Point | Data not available | The related compound 3-phenyl-2H-azirine has a boiling point of 190.1°C at 760 mmHg.[5] |
| Solubility | Data not available | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. |
Table 2: Spectroscopic Data of this compound and a Key Precursor
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR | IR (cm⁻¹) |
| This compound | Data not available. General range for H-2 protons in substituted 2H-azirines is δ 0.20-4.00 ppm.[6] | Data not available. General ranges for substituted 2H-azirines are δ 19.0-45.0 (C-2) and δ 160.0-170.0 (C-3).[6] | Data not available. |
| (Z)-methyl 2-azido-3-phenylacrylate (Precursor) | δ 7.81 (d, 2H), 7.42 (m, 3H), 7.08 (s, 1H), 3.89 (s, 3H) | Data not available | 2115 (N₃), 1715 (C=O), 1614 (C=C)[4] |
Synthesis and Experimental Protocols
A common and effective method for the synthesis of 2H-azirines is the thermolysis of vinyl azides. The synthesis of this compound can be achieved through the preparation of its precursor, (Z)-methyl 2-azido-3-phenylacrylate, followed by thermal rearrangement.
Experimental Protocol: Synthesis of (Z)-methyl 2-azido-3-phenylacrylate[4]
This procedure is adapted from a general method for the preparation of azidoacrylates.
Materials:
-
Benzaldehyde
-
Methyl 2-azidoacetate
-
Sodium metal
-
Methanol
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzaldehyde (1.0 equiv) and methyl 2-azidoacetate (2.5 equiv) in methanol, a solution of sodium metal (2.5 equiv) in methanol is added via cannula at -15 °C.
-
The reaction mixture is stirred at -15 °C for 1.5 hours.
-
The reaction flask is then transferred to a cold room and stirred at 4 °C overnight, protected from light.
-
The cold reaction mixture is poured onto ice-cold saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The combined organic extracts are dried over MgSO₄ and concentrated under reduced pressure to yield (Z)-methyl 2-azido-3-phenylacrylate.
Experimental Protocol: Synthesis of this compound via Thermolysis
This is a general procedure for the thermolysis of azidoacrylates in a continuous flow system, which is expected to yield the corresponding 2H-azirine.
Equipment:
-
Vapourtec R series flow reactor system (or similar continuous flow reactor)
-
Stainless steel reactor coil
Procedure:
-
A solution of (Z)-methyl 2-azido-3-phenylacrylate in a suitable solvent (e.g., toluene) is prepared.
-
The flow reactor system is pre-heated to the desired temperature (e.g., 180 °C).
-
The solution of the azidoacrylate is pumped through the heated reactor coil at a defined flow rate to achieve a specific residence time (e.g., 12 seconds).
-
The output from the reactor, containing the crude this compound, is collected.
-
The product can then be purified using standard techniques such as column chromatography.
Note: The thermolysis of vinyl azides leads to the elimination of N₂ gas and the formation of a vinyl nitrene intermediate, which then rearranges to the more stable 2H-azirine.
Caption: Synthesis of this compound.
Core Reactivity
The high ring strain of the 2H-azirine system dictates its reactivity, making it a valuable precursor for various nitrogen-containing heterocycles. The two primary modes of reactivity are photochemical ring-opening and cycloaddition reactions.
Photochemical Reactivity: Ring Opening to a Nitrile Ylide
Upon photochemical excitation, 2H-azirines typically undergo cleavage of the C2-C3 bond to form a nitrile ylide intermediate.[7] This highly reactive 1,3-dipole can then be trapped by various dipolarophiles to form five-membered heterocyclic rings. This process is a cornerstone of its synthetic utility. The formation of the nitrile ylide from 3-phenyl-2H-azirine has been evidenced by laser flash photolysis and pulse radiolysis.
Caption: Photochemical generation of a nitrile ylide and subsequent cycloaddition.
1,3-Dipolar Cycloaddition Reactions
The nitrile ylide generated from this compound can participate in [3+2] cycloaddition reactions with a wide range of dipolarophiles. This provides a powerful method for the construction of various five-membered heterocycles. The regioselectivity of the cycloaddition can be controlled by the nature of the dipolarophile.[8]
Examples of Dipolarophiles and Resulting Products:
-
Alkenes and Alkynes: Lead to the formation of pyrroline and pyrrole derivatives, respectively.
-
Aldehydes and Ketones: Yield oxazoline derivatives.
-
Nitriles: Can produce oxadiazole derivatives.
Caption: Examples of [3+2] cycloaddition reactions of the nitrile ylide.
Applications in Drug Development and Medicinal Chemistry
The 2H-azirine moiety is found in some natural products with biological activity, such as the antibiotic azirinomycin. Synthetic 2H-azirine derivatives are valuable intermediates in the synthesis of a wide array of heterocyclic compounds, many of which are scaffolds in medicinal chemistry. The ability to generate diverse molecular architectures from a single, highly reactive precursor makes this compound and related compounds of significant interest in the discovery and development of new therapeutic agents. Their utility as building blocks for creating libraries of complex molecules for biological screening is a key area of their application.
Conclusion
This compound is a reactive and versatile building block in organic synthesis. While some of its fundamental physical properties are not extensively documented in the literature, its synthesis via the thermolysis of the corresponding vinyl azide is well-established. Its rich photochemical reactivity, particularly the formation of nitrile ylides and their subsequent participation in [3+2] cycloaddition reactions, provides a powerful tool for the construction of a variety of nitrogen-containing heterocycles. This makes it a valuable compound for researchers and scientists in the field of synthetic organic chemistry and drug discovery. Further investigation into its physical properties and the full scope of its reactivity will undoubtedly continue to expand its utility in these areas.
References
- 1. 3-phenyl-2H-azirine | 7654-06-0 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. Organocatalytic asymmetric Neber reaction for the synthesis of 2H-azirine carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
The Strained World of 2H-Azirines: A Technical Guide to Their Reactivity and Synthetic Potential
For Researchers, Scientists, and Drug Development Professionals
The 2H-azirine ring system, a three-membered nitrogen-containing heterocycle, represents a fascinating and highly reactive class of compounds. Their inherent ring strain, a consequence of significant bond angle distortion, is the primary driver for their unique chemical behavior, making them valuable intermediates in organic synthesis and potential scaffolds in drug discovery. This technical guide provides an in-depth exploration of the core principles governing the reactivity of 2H-azirine systems, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.
The Heart of Reactivity: Ring Strain
The defining characteristic of the 2H-azirine ring is its substantial ring strain, which has been estimated to be greater than 170 kJ/mol. This high degree of strain arises from the compression of bond angles within the three-membered ring, deviating significantly from the ideal values for sp² and sp³ hybridized atoms. The relief of this strain is a powerful thermodynamic driving force for a variety of chemical reactions.
Quantitative Insights into 2H-Azirine Structure and Energetics
The geometry and strain energy of 2H-azirine systems have been investigated through both experimental techniques, such as X-ray crystallography, and computational studies. The data reveals a consistently strained molecular framework.
Table 1: Strain Energy of 2H-Azirine Systems
| Compound | Method | Strain Energy (kcal/mol) | Reference |
| 2H-Azirine | Calculation | >40.6 | [1] |
| 2,3-Diphenyl-2H-azirine | Calculation | 44-47 | N/A |
Table 2: Selected Geometric Parameters of Substituted 2H-Azirines
| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Method | Reference |
| A 3-amino-2H-azirine derivative | N1-C2 | ~1.57 | - | - | X-ray Crystallography | [2] |
| A 2H-azirine derivative | C2-N1 | Unusually long | - | - | X-ray Crystallography | [3] |
Note: The "unusually long" C2-N1 bond is a key feature that influences the thermal reactivity of 2H-azirines, predisposing this bond to cleavage.
Chemical Reactivity: A Tale of Three Bonds
The reactivity of 2H-azirines can be broadly understood by considering the cleavage of one of the three bonds within the ring: the C=N double bond, the C-C single bond, or the C-N single bond. The preferred pathway is often dictated by the reaction conditions (thermal, photochemical, or chemical reagents) and the nature of the substituents on the azirine ring.
Reactions at the C=N Double Bond: Nucleophilic Addition
The polarized C=N bond in 2H-azirines is susceptible to attack by nucleophiles. This reaction is highly favorable as it leads to the formation of a less strained aziridine intermediate. The aziridine can sometimes be isolated, but often undergoes subsequent ring-opening reactions.[4]
Photochemical Reactivity: C-C Bond Cleavage and Nitrile Ylides
Upon photochemical irradiation, typically with UV light, 2H-azirines undergo cleavage of the C2-C3 single bond to generate highly reactive nitrile ylide intermediates. These 1,3-dipoles are valuable synthons and can be trapped in situ by a variety of dipolarophiles to form five-membered heterocyclic rings.
Thermal Reactivity: C-N Bond Cleavage and Vinyl Nitrenes
Thermolysis of 2H-azirines typically results in the cleavage of the weaker C2-N1 single bond to form vinyl nitrene intermediates. These reactive species can then undergo a variety of transformations, including insertion into C-H bonds to form indoles or other nitrogen-containing heterocycles.[5] The observation of an unusually long C2-N bond in X-ray crystal structures provides a rationale for this preferential bond cleavage.[3]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving 2H-azirine systems. These protocols are intended as a general guide and may require optimization based on the specific substrate and desired product.
General Synthesis of 2-Aryl-2H-azirines from Enamines
A common and efficient method for the synthesis of 2-aryl-2H-azirines involves the oxidative cyclization of enamines.
Procedure:
-
Reaction Setup: To a solution of the enamine (1.0 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂) (10 mL) is added phenyliodine(III) diacetate (PIDA) (1.2 mmol).
-
Reaction: The reaction mixture is stirred at room temperature for a period of 1-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: The reaction mixture is quenched with water and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-2H-azirine.[6]
Nucleophilic Ring Opening of a 2-Halo-2H-azirine with an Amine
This protocol describes a typical nucleophilic substitution and ring-opening cascade of a 2-halo-2H-azirine.
Procedure:
-
Reaction Setup: To a solution of the 2-halo-2H-azirine (1.0 mmol) in a polar aprotic solvent such as dimethylformamide (DMF) (5 mL) is added the amine nucleophile (1.2 mmol).
-
Reaction: The reaction mixture is stirred at room temperature or heated depending on the reactivity of the nucleophile and substrate. The progress of the reaction is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is diluted with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by chromatography to yield the final ring-opened product.
Photochemical Conversion of a 2H-Azirine to a Nitrile Ylide and Trapping
This procedure outlines the general method for the photochemical generation of a nitrile ylide and its subsequent trapping in a [3+2] cycloaddition reaction.
Procedure:
-
Reaction Setup: A solution of the 2H-azirine (1.0 mmol) and an excess of the dipolarophile (e.g., an electron-deficient alkene or alkyne, 3-5 mmol) in a UV-transparent solvent (e.g., acetonitrile, cyclohexane) is prepared in a quartz reaction vessel.
-
Photolysis: The solution is deoxygenated by bubbling with nitrogen or argon for 15-30 minutes. The reaction mixture is then irradiated with a suitable UV light source (e.g., a medium-pressure mercury lamp) at a controlled temperature. The reaction is monitored by TLC or NMR spectroscopy.
-
Workup and Purification: After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the cycloadduct.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of 2H-azirine systems. The chemical shifts of the ring carbons are particularly diagnostic.
Table 3: Typical ¹³C NMR Chemical Shifts for 2H-Azirine Ring Carbons
| Carbon Atom | Typical Chemical Shift Range (ppm) |
| C2 (sp³) | 25 - 60 |
| C3 (sp²) | 160 - 180 |
Applications in Drug Development
The unique reactivity of 2H-azirines makes them attractive building blocks for the synthesis of complex nitrogen-containing molecules with potential biological activity. Their ability to serve as precursors to a variety of heterocyclic systems, including pyrroles, indoles, and oxazoles, provides access to scaffolds commonly found in pharmaceuticals. Furthermore, the strained ring can be incorporated as a latent reactive group in drug candidates, allowing for targeted covalent modification of biological macromolecules. While still an emerging area, the exploration of 2H-azirines in medicinal chemistry holds significant promise for the development of novel therapeutics.[7]
References
- 1. Accurate Ring Strain Energies of Unsaturated Three-Membered Heterocycles with One Group 13–16 Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. X-Ray crystal structure analysis of a 2H-azirine. Unusually long C–N bond assuring preferential C–N bond fission in thermal reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. journal.skbu.ac.in [journal.skbu.ac.in]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Electronic Structure of 3-Phenyl-2H-azirine-2-carboxylates
This technical guide provides a detailed examination of the electronic structure of 3-phenyl-2H-azirine-2-carboxylates. These compounds are highly valuable synthetic intermediates in medicinal chemistry and materials science due to their unique reactivity, which is governed by their distinct electronic and structural properties. This document synthesizes crystallographic data, computational chemistry protocols, and spectroscopic methodologies to offer a comprehensive resource for professionals in the field.
Core Electronic and Structural Features
The defining characteristic of the 2H-azirine ring is its high degree of ring strain, estimated to be around 44-48 kcal/mol.[1] This inherent strain, combined with the presence of an endocyclic C=N double bond (imine) and conjugation with a phenyl group, makes the molecule highly reactive. The addition of an electron-withdrawing carboxylate group at the C2 position further modulates the electronic properties, significantly influencing the molecule's stability and reaction pathways.
The C=N bond within the strained ring is more electrophilic than a typical imine, making it susceptible to nucleophilic attack.[2] The phenyl group at C3 and the carboxylate group at C2 are crucial substituents that dictate the behavior of the molecule in various chemical transformations, including cycloadditions and ring-opening reactions.[1][3]
Data Presentation: Structural Parameters
| Parameter | Atom 1 | Atom 2 | Typical Value | Source Description |
| Bond Length | C2 | C3 | ~1.49 - 1.51 Å | Azirine Ring C-C Single Bond |
| C3 | N1 | ~1.25 - 1.27 Å | Azirine Ring C=N Double Bond | |
| C2 | N1 | ~1.57 Å | Azirine Ring C-N Single Bond (Notably Long)[3][4][5][6] | |
| C3 | C(Ph) | ~1.46 - 1.48 Å | Bond to Phenyl Ring | |
| C2 | C(carboxyl) | ~1.50 - 1.52 Å | Bond to Carboxylate Carbonyl | |
| Bond Angle | C3-N1-C2 | ~59 - 61° | Internal Ring Angle at Nitrogen | |
| N1-C2-C3 | ~60 - 62° | Internal Ring Angle at C2 | ||
| C2-C3-N1 | ~58 - 60° | Internal Ring Angle at C3 |
Note: These values are representative and compiled from crystallographic data of structurally similar compounds. Actual values for specific carboxylate esters may vary slightly.
Data Presentation: Frontier Molecular Orbitals and Reactivity Descriptors
The reactivity of 3-phenyl-2H-azirine-2-carboxylates is primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While specific published energy values for the title compounds are scarce, their qualitative nature and the resulting chemical properties can be described based on well-established computational studies of related molecules.
| Parameter | Description | Implication for 3-Phenyl-2H-azirine-2-carboxylates |
| HOMO | The highest energy orbital containing electrons. It represents the ability to donate an electron. | Primarily localized on the π-system of the phenyl ring, indicating this is the likely site for electrophilic attack. |
| LUMO | The lowest energy orbital without electrons. It represents the ability to accept an electron. | Centered on the π* orbital of the C=N double bond. The electron-withdrawing carboxylate group lowers its energy, increasing the molecule's susceptibility to nucleophilic attack at C3. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. A smaller gap indicates higher chemical reactivity. | The strained and electronically tuned nature of the molecule suggests a relatively small energy gap, consistent with its high reactivity. |
| Chemical Hardness (η) | A measure of resistance to charge transfer. Calculated as (ELUMO - EHOMO) / 2. | A low value for chemical hardness is expected, corresponding to a "soft" and highly reactive molecule.[7] |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electronic charge from the environment. | A high electrophilicity index is predicted, classifying the molecule as a strong electrophile, particularly at the C3 position.[7] |
Experimental and Computational Protocols
Experimental Protocol: Synthesis via Isoxazole Isomerization
A powerful and common method for the preparation of 3-aryl-2H-azirine-2-carboxylic acid derivatives is the iron(II)-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides.[8][9]
-
Preparation of Precursor : A solution of a 3-aryl-5-chloroisoxazole-4-carbonyl chloride in a dry, inert solvent (e.g., dichloromethane) is prepared under an inert atmosphere (e.g., argon).
-
Catalyst Introduction : A catalytic amount of anhydrous iron(II) chloride (FeCl₂) is added to the solution.
-
Isomerization : The reaction mixture is stirred at room temperature. The isomerization proceeds to form the 3-aryl-2H-azirine-2,2-dicarbonyl dichloride intermediate. Reaction progress can be monitored by techniques such as TLC or ¹H NMR.
-
Nucleophilic Addition : Upon completion of the isomerization, the desired alcohol (e.g., methanol or ethanol for methyl or ethyl esters) is added directly to the reaction mixture.
-
Work-up and Purification : The reaction is quenched, typically with an aqueous solution. The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure 3-phenyl-2H-azirine-2-carboxylate.
Experimental Protocol: Spectroscopic Characterization
Standard spectroscopic methods are used to confirm the structure and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent like CDCl₃. ¹H NMR will show characteristic signals for the phenyl protons, the ester alkyl group, and the proton at the C2 position of the azirine ring. ¹³C NMR will show distinct peaks for the C=N carbon, the azirine ring carbons, the carbonyl carbon, and the phenyl carbons.
-
Infrared (IR) Spectroscopy : IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. Key characteristic absorption bands include the C=N stretch of the azirine ring (around 1750-1800 cm⁻¹) and the C=O stretch of the carboxylate group (around 1730-1750 cm⁻¹).
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.
Computational Protocol: Density Functional Theory (DFT) Analysis
DFT calculations are essential for a deep understanding of the electronic structure. The following protocol outlines a standard approach for obtaining the properties listed in the tables above.[7][10][11]
-
Software : A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.
-
Structure Optimization : The initial molecular structure is drawn and subjected to a full geometry optimization in the gas phase. A widely used and reliable method is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p).[7]
-
Frequency Calculation : A vibrational frequency analysis is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also yields thermodynamic data and predicted IR spectra.
-
Electronic Property Calculation : Using the optimized geometry, a single-point energy calculation is performed. This provides detailed information on the molecular orbitals, including the HOMO and LUMO energies. Natural Bond Orbital (NBO) or Mulliken population analysis can be run to determine atomic charges.
-
Reactivity Descriptors : Global reactivity descriptors are calculated from the HOMO and LUMO energies as follows:
-
Chemical Hardness (η) = (ELUMO - EHOMO) / 2
-
Chemical Potential (μ) = (EHOMO + ELUMO) / 2
-
Electrophilicity Index (ω) = μ² / (2η)
-
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the study of 3-phenyl-2H-azirine-2-carboxylates.
Caption: Synthetic workflow for 3-phenyl-2H-azirine-2-carboxylates.
Caption: Workflow for DFT-based electronic structure analysis.
Caption: Conceptual MO diagram showing reactivity sites.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystallography Open Database: Search results [qiserver.ugr.es]
- 3. Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallography Open Database - Open Access Crystallography [nanocrystallography.research.pdx.edu]
- 5. Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them. - OAK Open Access Archive [oak.novartis.com]
- 6. researchgate.net [researchgate.net]
- 7. irjweb.com [irjweb.com]
- 8. BJOC - Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives [beilstein-journals.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives [mdpi.com]
The Needle in a Haystack: A Technical Guide to the Discovery and Natural Occurrence of Azirine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azirine ring, a three-membered unsaturated heterocycle containing a nitrogen atom, represents one of nature's rarest and most synthetically challenging scaffolds. Their inherent ring strain and high reactivity make them both fascinating subjects of chemical study and potential sources of potent biological activity. This technical guide provides an in-depth exploration of the discovery and natural occurrence of azirine-containing compounds, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. We will delve into the initial discoveries, detail the experimental protocols for their isolation, present their key quantitative data, and propose biosynthetic pathways.
Discovery and Natural Occurrence
To date, only a handful of naturally occurring compounds featuring the 2H-azirine ring have been isolated and characterized. These discoveries are significant milestones in natural product chemistry, highlighting the unique biosynthetic capabilities of certain organisms.
Azirinomycin
The first naturally occurring azirine, azirinomycin, was reported in 1971 by Miller and Tristram.[1] It was isolated from the fermentation broth of the soil bacterium Streptomyces aureus.[2] This groundbreaking discovery revealed the existence of the highly strained azirine ring system in a natural product, sparking interest in its biosynthesis and biological properties. Azirinomycin exhibits broad-spectrum antibiotic activity, although its instability and toxicity have limited its therapeutic development.[2]
Dysidazirine and Congeners
In 1988, a new azirine-containing metabolite, dysidazirine, was isolated from the marine sponge Dysidea fragilis by Molinski and Ireland.[3] This discovery expanded the known sources of natural azirines to the marine environment. Subsequent investigations of the same sponge have led to the isolation of several congeners of dysidazirine, including (S)-(-)-dysidazirine and (S)-(+)-antazirine. These compounds have demonstrated cytotoxic and antifungal activities.[3]
Motualevic Acid F
More recently, in 2009, a long-chain 2H-azirine-2-carboxylic acid, motualevic acid F, was discovered in the marine sponge Siliquariaspongia sp. by Plaza, Bifulco, and Bewley.[4][5] This finding further diversified the structural landscape of naturally occurring azirines and highlighted their potential as antimicrobial agents, with motualevic acid F showing activity against methicillin-resistant Staphylococcus aureus (MRSA).[4][5]
Quantitative Data of Naturally Occurring Azirine Compounds
The following table summarizes the key quantitative data for the known naturally occurring azirine compounds, facilitating a comparative analysis of their spectroscopic properties.
| Compound Name | Natural Source | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data | Reference |
| Azirinomycin | Streptomyces aureus | C₄H₅NO₂ | 99.09 | IR (neat): 1770, 1640 cm⁻¹¹H NMR (CDCl₃): δ 2.15 (s, 3H), 3.30 (s, 1H), 9.80 (br s, 1H)¹³C NMR (CDCl₃): δ 13.2, 34.5, 168.9, 172.1MS (m/z): 99 (M⁺) | [1] |
| Dysidazirine | Dysidea fragilis | C₁₇H₃₁NO₂ | 281.43 | ¹H NMR (CDCl₃): δ 0.88 (t, 3H), 1.26 (br s, 22H), 2.15 (m, 2H), 2.40 (s, 1H), 3.75 (s, 3H)¹³C NMR (CDCl₃): δ 14.1, 22.7, 29.3, 29.5, 29.6, 29.7, 31.9, 32.5, 52.2, 165.4, 170.8 | [3] |
| Motualevic Acid F | Siliquariaspongia sp. | C₁₆H₂₅Br₂NO₂ | 439.18 | ¹H NMR (CD₃OD): δ 1.40 (m, 12H), 1.60 (m, 2H), 2.05 (m, 2H), 2.20 (m, 2H), 3.60 (t, 1H), 5.80 (d, 1H), 6.40 (dt, 1H)¹³C NMR (CD₃OD): δ 26.1, 28.9, 29.0, 29.1, 29.2, 29.3, 29.4, 33.8, 38.2, 69.1, 125.8, 145.9, 169.5, 175.2HR-ESIMS (m/z): [M-H]⁻ 436.0126 | [4][5] |
Experimental Protocols
Detailed methodologies for the isolation and characterization of these rare natural products are crucial for their further study and potential synthesis.
Isolation of Azirinomycin
The isolation of azirinomycin from the fermentation broth of Streptomyces aureus was achieved through a multi-step process as described by Miller and Tristram (1971):[1]
-
Fermentation: S. aureus was cultured in a suitable nutrient medium to produce the antibiotic.
-
Broth Filtration: The fermentation broth was filtered to remove the mycelia.
-
Adsorption and Elution: The filtrate was passed through a column of a non-ionic adsorbent resin (e.g., Amberlite XAD-2). The column was washed with water, and the active material was eluted with methanol.
-
Solvent Extraction: The methanol eluate was concentrated, and the active compound was extracted into an organic solvent such as ethyl acetate at an acidic pH.
-
Chromatography: The crude extract was subjected to further purification by column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) to yield pure azirinomycin.
Isolation of Dysidazirine
The protocol for isolating dysidazirine from the marine sponge Dysidea fragilis as reported by Molinski and Ireland (1988) is as follows:[3]
-
Extraction: The frozen sponge tissue was homogenized and extracted with a mixture of dichloromethane and methanol.
-
Solvent Partitioning: The resulting extract was partitioned between dichloromethane and water. The organic layer was collected and concentrated.
-
Chromatography: The crude extract was fractionated by silica gel flash chromatography using a gradient of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): The fractions containing dysidazirine were further purified by reversed-phase HPLC to yield the pure compound.
Isolation of Motualevic Acid F
The isolation of motualevic acid F from the marine sponge Siliquariaspongia sp. was described by Plaza et al. (2009):[4][5]
-
Extraction: The lyophilized and ground sponge material was extracted with a 1:1 mixture of dichloromethane and methanol.
-
Solvent Partitioning: The extract was partitioned between ethyl acetate and water. The ethyl acetate layer was dried and concentrated.
-
Fractionation: The crude extract was subjected to reversed-phase flash chromatography.
-
HPLC Purification: The active fractions were purified by repeated rounds of reversed-phase HPLC to afford pure motualevic acid F.
Proposed Biosynthetic Pathways
The biosynthesis of the azirine ring is not well-established. However, based on the known biosynthesis of other nitrogen-containing heterocycles and the structures of the natural azirines, plausible pathways can be proposed.
Proposed Biosynthesis of Azirinomycin
The biosynthesis of azirinomycin likely originates from common amino acid precursors. A plausible pathway involves the modification of an amino acid such as L-alanine or L-threonine.
References
- 1. Azirinomycin. II. Isolation and chemical characterization as 3-methyl-2(2H) azirinecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azirinomycin - Wikipedia [en.wikipedia.org]
- 3. (R)-Dysidazirine - American Chemical Society [acs.org]
- 4. Motualevic acids A-F, antimicrobial acids from the sponge Siliquariaspongia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Motualevic Acids A–F, Antimicrobial Acids from the Sponge Siliquariaspongia sp - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 2H-Azirines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Azirines are highly strained, three-membered nitrogen-containing heterocycles that have garnered significant attention in organic synthesis and medicinal chemistry. Their inherent ring strain, estimated to be around 45-48 kcal/mol, renders them highly reactive and versatile building blocks for the construction of a diverse array of more complex nitrogen-containing molecules.[1] This reactivity, coupled with their unique electronic properties, allows them to participate in a wide range of chemical transformations, acting as both nucleophiles and electrophiles.[2] This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of 2H-azirines, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways.
Core Reaction Mechanisms of 2H-Azirines
The chemistry of 2H-azirines is dominated by reactions that relieve their significant ring strain. These transformations can be broadly categorized into thermal reactions, photochemical reactions, reactions with nucleophiles, and cycloaddition reactions.
Thermal Reactions: The Vinyl Nitrene Pathway
Under thermal conditions, the defining reaction of 2H-azirines is the cleavage of the weakest bond in the ring, the C2-N bond, to form a vinyl nitrene intermediate.[3] This highly reactive species can then undergo a variety of subsequent transformations, most notably intramolecular cyclization to afford indoles and other heterocyclic systems. The thermal rearrangement of 2-aryl-2H-azirines to indoles is a particularly well-studied and synthetically useful transformation.[4]
Quantitative Data: Thermal Rearrangement of 2-Aryl-2H-Azirines to Indoles
| Entry | 2H-Azirine Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 2-Phenyl-3-methyl-2H-azirine | Xylene | 140 | 94 | [4] |
| 2 | 2-(p-Tolyl)-3-methyl-2H-azirine | Xylene | 140 | 92 | [4] |
| 3 | 2-(p-Chlorophenyl)-3-methyl-2H-azirine | Xylene | 140 | 85 | [4] |
| 4 | 2-(p-Methoxyphenyl)-3-methyl-2H-azirine | Xylene | 140 | 88 | [4] |
| 5 | 2,3-Diphenyl-2H-azirine | Sealed Tube | 250 | Not specified for indole | [5] |
Experimental Protocol: Thermal Synthesis of 2-Phenyl-3-methylindole from 2-Phenyl-3-methyl-2H-azirine [4]
A solution of 2-phenyl-3-methyl-2H-azirine (1 mmol) in anhydrous xylene (10 mL) is placed in a sealed tube under a nitrogen atmosphere. The mixture is heated in an oil bath at 140 °C for 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 2-phenyl-3-methylindole.
Reaction Pathway: Thermal Rearrangement of 2H-Azirine to Indole
Photochemical Reactions: The Nitrile Ylide Pathway
In contrast to their thermal behavior, photochemical excitation of 2H-azirines typically leads to cleavage of the C2-C3 bond, generating a highly reactive nitrile ylide intermediate.[1] These 1,3-dipoles are valuable synthons for the construction of five-membered heterocyclic rings through [3+2] cycloaddition reactions with a variety of dipolarophiles.[6] This photochemical transformation provides a powerful and often high-yielding route to pyrrolines, oxazolines, and other important heterocyclic scaffolds.
Quantitative Data: Photochemical [3+2] Cycloaddition of 2H-Azirines
| Entry | 2H-Azirine | Dipolarophile | Product | Yield (%) | Reference |
| 1 | 2,3-Diphenyl-2H-azirine | Acrylonitrile | 2,5-Diphenyl-5-cyano-1-pyrroline | High | [1] |
| 2 | 2-Phenyl-2H-azirine | Ethyl cyanoformate | Oxazoline & Imidazole derivatives | Not specified | [1] |
| 3 | 2-Aryl-2H-azirines | Aldehydes/Ketones | 3-Oxazolines | High | [1] |
| 4 | 2-Aryl-2H-azirines | Thioesters | Thiazolines | High | [1] |
Experimental Protocol: Photochemical [3+2] Cycloaddition of 2,3-Diphenyl-2H-azirine with Acrylonitrile [1]
A solution of 2,3-diphenyl-2H-azirine (1 mmol) and a large excess of acrylonitrile (10 mmol) in anhydrous benzene (50 mL) is placed in a quartz reaction vessel. The solution is deoxygenated by bubbling with nitrogen for 30 minutes. The reaction mixture is then irradiated with a high-pressure mercury lamp (e.g., 450W Hanovia lamp) through a Pyrex filter for 4-6 hours at room temperature with continuous stirring. The progress of the reaction can be monitored by TLC. After completion, the solvent and excess acrylonitrile are removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield 2,5-diphenyl-5-cyano-1-pyrroline.
Reaction Pathway: Photochemical Generation of Nitrile Ylide and Cycloaddition
Reactions with Nucleophiles
The strained C=N double bond of 2H-azirines is highly susceptible to attack by nucleophiles.[2] This reaction typically proceeds via addition to the electrophilic C3 carbon, leading to the formation of an aziridine intermediate. The fate of this aziridine depends on the substituents and the reaction conditions; it may be isolated or undergo subsequent ring-opening.[7] A wide variety of nucleophiles, including organometallic reagents, amines, and thiols, have been shown to react with 2H-azirines.
Quantitative Data: Nucleophilic Addition to 2H-Azirines
| Entry | 2H-Azirine | Nucleophile | Product Type | Yield (%) | Reference |
| 1 | 3-(p-Tolyl)-2H-azirine | Phenyllithium | 2-Phenyl-3-(p-tolyl)aziridine | 49 | [8] |
| 2 | 2,3-Diphenyl-2H-azirine | Phenyllithium | 2,2,3-Triphenylaziridine | 62 | [8] |
| 3 | 2H-Azirine-2-carboxylates | Triethylamine (in air) | Pyrimidine-4,6-dicarboxylates | Moderate to good | [2][9] |
| 4 | 2H-Azirine-2-carboxylates | Thiophenols | S-Aryl 2-(1H-tetrazol-1-yl)ethanethioates | Moderate | [10] |
Experimental Protocol: Synthesis of 2-Phenyl-3-(p-tolyl)aziridine via Nucleophilic Addition [8]
A solution of 3-(p-tolyl)-2H-azirine (1 mmol) in anhydrous cyclopentyl methyl ether (CPME) is cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere. To this solution, phenyllithium (1.2 equivalents) is added dropwise with stirring. The reaction mixture is stirred at -78 °C for 5 minutes. The reaction is then quenched by the addition of water. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CPME. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenyl-3-(p-tolyl)aziridine.
Reaction Pathway: Nucleophilic Addition to 2H-Azirine
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for vinyl nitrene intermediates in the thermal rearrangement of 2H-azirines into indoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Simple Conversion of Enamines to 2H-Azirines and Their Rearrangements under Thermal Conditions [organic-chemistry.org]
- 5. Thermal rearrangements of 2,3-diphenyl-2H-azirine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Historical Overview of 2H-Azirine Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2H-Azirines are the smallest nitrogen-containing unsaturated heterocycles, characterized by a highly strained three-membered ring containing a carbon-nitrogen double bond. Their unique structural features, a consequence of significant ring strain, render them highly reactive and versatile intermediates in organic synthesis. The chemistry of 2H-azirines is rich and varied, encompassing a range of transformations that provide access to a diverse array of more complex nitrogen-containing molecules. This technical guide provides a historical overview of 2H-azirine chemistry, detailing key synthetic methodologies, characteristic reactions, and their applications, with a particular focus on aspects relevant to drug development and medicinal chemistry.
Historical Perspective
The chemistry of 2H-azirines has evolved significantly since their initial discovery. Early investigations were primarily focused on understanding the fundamental reactivity of this strained ring system. A pivotal moment in the history of 2H-azirine chemistry was the development of reliable synthetic methods, which paved the way for a deeper exploration of their chemical properties. Over the decades, research has expanded from fundamental studies to the application of 2H-azirines as key building blocks in the synthesis of complex molecules, including natural products and pharmaceutically active compounds.
Key Synthetic Methodologies
The synthesis of the 2H-azirine ring system can be accomplished through several key methods, each with its own advantages and substrate scope. The most historically significant and widely employed methods include the Neber reaction, the thermolysis or photolysis of vinyl azides, and the oxidation of enamines.
The Neber Reaction
The Neber reaction is a classic method for the synthesis of 2H-azirines from ketoximes. The reaction typically involves the conversion of a ketoxime to a corresponding O-sulfonate, which then undergoes base-mediated cyclization to form the 2H-azirine.[1][2] Asymmetric variants of the Neber reaction have been developed, allowing for the enantioselective synthesis of chiral 2H-azirines, which are valuable precursors for chiral amines and other stereochemically defined molecules.[3][4]
Thermolysis and Photolysis of Vinyl Azides
The thermal or photochemical decomposition of vinyl azides is a common and effective route to 2H-azirines.[5] This reaction proceeds through the extrusion of dinitrogen to form a transient vinyl nitrene intermediate, which rapidly cyclizes to the corresponding 2H-azirine.[6] This method is particularly useful for the preparation of a wide range of substituted 2H-azirines.
Oxidation of Enamines
The oxidation of enamines provides another valuable pathway to 2H-azirines. Reagents such as phenyliodine(III) diacetate (PIDA) or molecular iodine can be used to effect the oxidative cyclization of enamines to the corresponding 2H-azirine derivatives.[7][8] This method offers a metal-free and often mild alternative to other synthetic approaches.
Data Presentation: Synthesis of 2H-Azirines
| Method | Substrate | Reagents and Conditions | Product | Yield (%) | ee (%) | Reference |
| Asymmetric Neber Reaction | β-Ketoxime sulfonate | 5 mol% bifunctional thiourea catalyst, base | 2H-Azirine carboxylic ester | Good | up to 93 | [3] |
| Asymmetric Neber Reaction | Isatin ketoxime | (DHQD)₂PHAL catalyst, sulfonyl chloride, base | Spirooxindole 2H-azirine | Good to Excellent | up to 92:8 er | [4] |
| Oxidation of Enamine | Substituted enamine | Phenyliodine(III) diacetate (PIDA) | 2-Aryl-2H-azirine | 65-88 | N/A | [7] |
| Thermolysis of Vinyl Azide | 2,3-Diphenyl-2H-azirine precursor | Sealed tube, 250 °C, 3 h | 2-Phenylindole and other products | Various | N/A | [8] |
Reactivity and Synthetic Applications
The high ring strain of 2H-azirines dictates their reactivity, which is characterized by a propensity for ring-opening reactions. These reactions can be initiated thermally, photochemically, or by reaction with various reagents, leading to the formation of highly reactive intermediates such as vinyl nitrenes and nitrile ylides.
Photochemical Ring Opening to Nitrile Ylides
Upon ultraviolet irradiation, 2H-azirines undergo cleavage of the C2-C3 bond to form nitrile ylides. These 1,3-dipoles are highly valuable intermediates that can participate in a variety of [3+2] cycloaddition reactions with a wide range of dipolarophiles, such as electron-deficient alkenes and aldehydes, to generate five-membered heterocyclic rings.
Thermal Ring Opening to Vinyl Nitrenes
Thermolysis of 2H-azirines typically results in the cleavage of the C2-N bond to afford vinyl nitrene intermediates.[6] These species can undergo a variety of subsequent reactions, including insertion into C-H bonds to form indoles or other annulated heterocycles, or rearrangement to ketenimines.
Cycloaddition Reactions
2H-azirines can also act as dienophiles or dipolarophiles in cycloaddition reactions, providing access to a variety of fused and spirocyclic heterocyclic systems. Their participation in [3+n] ring-expansion reactions has been extensively explored, leading to the synthesis of numerous larger ring heterocycles.
Data Presentation: Reactions of 2H-Azirines
| Reaction Type | 2H-Azirine Substrate | Reactant | Conditions | Product | Yield (%) | Reference |
| Thermal Rearrangement | 2,3-Diphenyl-2H-azirine | None | 250 °C, 3 h | 2-Phenylindole, Tetraphenylpyrrole, etc. | Not specified | [8] |
| Thermal Rearrangement | 2-Aryl-2H-azirine-3-carbonitrile | None | Xylene, 140 °C | Indole-3-carbonitrile | up to 94 | [7] |
| Photochemical Cycloaddition | 3-Phenyl-2H-azirine | Aldehydes | UV irradiation | 3-Oxazoline | Good |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-2H-azirine-3-carbonitriles via Oxidation of Enamines[7]
Materials:
-
Substituted enamine (1.0 mmol)
-
Phenyliodine(III) diacetate (PIDA) (1.2 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous (10 mL)
Procedure:
-
To a solution of the substituted enamine in anhydrous dichloromethane, add phenyliodine(III) diacetate (PIDA).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-aryl-2H-azirine-3-carbonitrile.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Asymmetric Neber Reaction for the Synthesis of 2H-Azirine Carboxylic Esters[3]
Materials:
-
β-Ketoxime sulfonate (0.2 mmol)
-
Bifunctional thiourea catalyst (5 mol%)
-
Base (e.g., potassium carbonate) (0.3 mmol)
-
Toluene, anhydrous (2 mL)
Procedure:
-
To a solution of the β-ketoxime sulfonate and the bifunctional thiourea catalyst in anhydrous toluene, add the base.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or below) and monitor the reaction by TLC.
-
After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched 2H-azirine carboxylic ester.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the Neber Reaction for 2H-Azirine Synthesis.
References
- 1. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 2. Organocatalytic asymmetric Neber reaction for the synthesis of 2H-azirine carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The organocatalytic asymmetric Neber reaction for the enantioselective synthesis of spirooxindole 2H-azirines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Vinyl azides in organic synthesis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for vinyl nitrene intermediates in the thermal rearrangement of 2H-azirines into indoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Simple Conversion of Enamines to 2H-Azirines and Their Rearrangements under Thermal Conditions [organic-chemistry.org]
- 7. 2H-Azirine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Unraveling the Dynamics of Azirine Ring Opening: A Theoretical and Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The 2H-azirine ring, a strained three-membered heterocycle, represents a fascinating nexus of theoretical and practical chemistry. Its propensity to undergo ring-opening reactions under thermal and photochemical stimuli has made it a valuable synthon in organic chemistry and a subject of deep computational inquiry. This technical guide provides an in-depth exploration of the theoretical calculations that illuminate the mechanisms of azirine ring opening, complemented by the experimental protocols used to validate these computational models.
Core Concepts in Azirine Ring Opening
The ring-opening of 2H-azirines can proceed through two primary pathways: cleavage of the C-C bond or the C-N bond. The preferred pathway is dictated by the nature of the stimulus (heat or light) and the substitution pattern on the azirine ring.[1]
-
Thermal Ring Opening: Under thermal conditions, the cleavage of the weaker C-N bond is often favored.[1] This process typically involves an electrocyclic ring-opening mechanism.
-
Photochemical Ring Opening: Photoexcitation of 2H-azirines generally leads to the cleavage of the C-C bond, forming a nitrile ylide intermediate.[2] However, substituent effects can alter this preference. For instance, the presence of electron-withdrawing groups can promote intersystem crossing to a triplet state, favoring C-N bond cleavage even under photochemical conditions.[3][4]
Theoretical Methodologies for Probing Azirine Reactivity
A variety of computational methods have been employed to model the intricate potential energy surfaces of azirine ring-opening reactions. The choice of method is crucial for obtaining accurate predictions of reaction barriers, transition state geometries, and product distributions.
1. Density Functional Theory (DFT): DFT, particularly with hybrid functionals like B3LYP, has been widely used to study the ground and excited state properties of azirines.[3][5] It offers a good balance between computational cost and accuracy for determining geometries and vibrational frequencies.
2. Complete Active Space Self-Consistent Field (CASSCF): For a more accurate description of the electronic structure during bond breaking and formation, especially in excited states and near conical intersections, multireference methods like CASSCF are essential.[6] CASSCF calculations provide a robust framework for understanding the complex photochemistry of azirines.
3. Multireference Perturbation Theory (CASPT2): To account for dynamic electron correlation, which is often missing in CASSCF calculations, second-order perturbation theory (CASPT2) is frequently applied to the CASSCF wavefunction. This approach provides more accurate energy predictions.[6]
Quantitative Insights from Theoretical Calculations
Theoretical studies have provided a wealth of quantitative data that clarifies the mechanistic details of azirine ring opening. The following tables summarize key findings from the literature.
| Azirine Derivative | Method | Ring Opening Pathway | Activation Energy (kcal/mol) | Reference |
| 2H-Azirine | CASSCF | Photochemical C-C Cleavage | >50.0 (Thermal) | [2] |
| 3-phenyl-2H-azirine | CASSCF | Photochemical C-C Cleavage | Ultrafast (<100 fs) | [2] |
| 2-phenyl-2H-azirine | Calculations | Photochemical C-N Cleavage (S1 state) | Not specified | [2] |
| Methyl 3-methyl-2H-azirine-2-carboxylate (MMAC) | DFT (B3LYP) | Photochemical C-N Cleavage (favored) | Not specified | [3][4] |
Table 1: Calculated Activation Energies for Azirine Ring Opening.
| Computational Method | Basis Set | Key Applications in Azirine Studies |
| DFT (B3LYP) | 6-311++G(d,p) | Geometry optimization, vibrational frequency calculation, studying substituent effects.[3] |
| CASSCF | Varies | Exploring potential energy surfaces of excited states, locating conical intersections.[6] |
| CASPT2 | Varies | Refining energy calculations from CASSCF to include dynamic electron correlation.[6] |
Table 2: Common Computational Methods and Their Applications.
Experimental Validation: Protocols and Techniques
Experimental studies are crucial for validating the predictions of theoretical models. Matrix-isolation infrared spectroscopy is a powerful technique for trapping and characterizing the transient intermediates formed during azirine photochemistry.
Experimental Protocol: Matrix-Isolation FTIR Spectroscopy of Azirine Photochemistry
This protocol provides a general framework for studying the photochemical ring opening of a 2H-azirine derivative using matrix-isolation FTIR spectroscopy.[3][7]
1. Sample Preparation and Deposition:
- The 2H-azirine derivative is synthesized and purified according to established literature procedures.[1][4]
- A gaseous mixture of the azirine and a matrix gas (typically argon) is prepared in a vacuum line.
- The mixture is slowly deposited onto a cold (typically 10 K) CsI or KBr window within a high-vacuum cryostat.
2. FTIR Spectroscopy:
- An initial FTIR spectrum of the isolated azirine in the argon matrix is recorded.
3. Photolysis:
- The matrix is irradiated with a UV light source (e.g., a high-pressure mercury lamp or a laser) of a specific wavelength or broadband range.
- FTIR spectra are recorded at various time intervals during photolysis to monitor the disappearance of the parent azirine and the appearance of new spectral features corresponding to photoproducts.
4. Data Analysis:
- The experimental IR spectra of the photoproducts are compared with theoretically calculated spectra (e.g., using DFT) for potential intermediates and final products (such as nitrile ylides or ketenimines). This comparison allows for the identification of the species generated upon photolysis.
Synthesis Protocol: General Method for 2H-Azirine Synthesis
A common method for the synthesis of 2H-azirines involves the oxidative cyclization of enamines.[4]
1. Reaction Setup:
- A solution of the corresponding enamine is prepared in a suitable solvent, such as dichloromethane.
- A base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the solution.
2. Oxidative Cyclization:
- An oxidant, typically molecular iodine (I₂), is added portion-wise to the stirred solution at room temperature.
- The reaction progress is monitored by thin-layer chromatography (TLC).
3. Workup and Purification:
- Upon completion, the reaction mixture is quenched, typically with an aqueous solution of sodium thiosulfate.
- The organic layer is separated, dried, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography to yield the desired 2H-azirine.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways in azirine ring opening.
Caption: Thermal electrocyclic ring opening of a 2H-azirine proceeds via a conrotatory transition state.
Caption: Photochemical pathways for 2H-azirine ring opening, highlighting the formation of nitrile ylide and vinyl nitrene.
Caption: Workflow for the experimental study of azirine photochemistry using matrix-isolation FTIR spectroscopy.
Conclusion
The study of azirine ring opening is a prime example of the synergy between theoretical calculations and experimental investigations. Computational chemistry provides an unparalleled level of detail into the reaction mechanisms, transition states, and the influence of substituents, while techniques like matrix-isolation FTIR offer the means to experimentally observe and characterize the fleeting intermediates predicted by theory. This combined approach not only deepens our fundamental understanding of these reactive heterocycles but also enhances their application in the synthesis of novel molecular architectures relevant to drug discovery and materials science.
References
- 1. 2H-Azirine synthesis [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Methyl 3-methyl-2H-azirine-2-carboxylate photochemistry studied by matrix-isolation FTIR and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple Synthesis of 2H-Azirines Using Iodine - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Matrix Isolation [info.ifpan.edu.pl]
An In-depth Technical Guide on the Photochemical Properties of 3-Phenyl-2H-azirines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-2H-azirines are a class of strained heterocyclic compounds that have garnered significant interest in the scientific community due to their unique photochemical properties. Their inherent ring strain makes them highly reactive precursors for a variety of synthetically useful intermediates, particularly upon photoexcitation. This technical guide provides a comprehensive overview of the core photochemical behavior of 3-phenyl-2H-azirines, with a focus on the generation of nitrile ylides and vinyl nitrenes. The wavelength-dependent nature of these reactions offers a powerful tool for controlling chemical reactivity, a feature of considerable importance in organic synthesis and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the underlying photochemical pathways.
Core Photochemical Pathways
The photochemistry of 3-phenyl-2H-azirines is predominantly characterized by the cleavage of one of two bonds in the azirine ring: the C2-C3 bond or the C2-N bond. The preferred reaction pathway is highly dependent on the wavelength of the irradiating light.
-
Formation of Nitrile Ylides (C-C Bond Cleavage): Irradiation of 3-phenyl-2H-azirines with shorter wavelength UV light (e.g., 254 nm) typically leads to the cleavage of the C2-C3 bond, resulting in the formation of a nitrile ylide intermediate.[1] These 1,3-dipoles are highly reactive and can be trapped in situ by various dipolarophiles, making them valuable synthons in organic chemistry.
-
Formation of Vinyl Nitrenes (C-N Bond Cleavage): Conversely, irradiation with longer wavelength UV light (e.g., >300 nm) favors the cleavage of the C2-N bond, generating a triplet vinylnitrene intermediate.[1][2] Vinyl nitrenes are also highly reactive species that can undergo a variety of subsequent reactions, including intramolecular cyclizations and rearrangements.
The distinct reactivity based on the excitation wavelength allows for selective generation of either the nitrile ylide or the vinyl nitrene from the same 3-phenyl-2H-azirine precursor. This wavelength-dependent control is a key feature of their photochemistry.
Quantitative Photochemical Data
While extensive qualitative studies have been conducted, precise quantum yield measurements for the photochemical reactions of the parent 3-phenyl-2H-azirine are not extensively reported in the literature. However, data from related substituted 3-phenyl-2H-azirines and analogous systems provide valuable insights into the efficiency of these processes. The following table summarizes key photochemical parameters for 3-methyl-2-phenyl-2H-azirine, a closely related analogue.
| Compound | Irradiation Wavelength (nm) | Intermediate | Transient Absorption (λmax, nm) | Lifetime (τ) | Solvent | Reference |
| 3-Methyl-2-phenyl-2H-azirine | 266 | Nitrile Ylide | ~340 | 14 µs | Acetonitrile | [1] |
| 3-Methyl-2-phenyl-2H-azirine | 308 | Triplet Vinylnitrene | ~440 | - | Acetonitrile | [2] |
| 2-Methyl-3-phenyl-2H-azirine | - | Nitrile Ylide | 320 | several ms | Acetonitrile | [2] |
Note: The quantum yields for these processes are often context-dependent and can be influenced by factors such as solvent, temperature, and the presence of quenchers.
Experimental Protocols
Synthesis of 3-Phenyl-2H-azirine-2-carboxaldehyde
A detailed, multi-step synthesis for a derivative, 3-phenyl-2H-azirine-2-carboxaldehyde, has been reported and can be adapted for the synthesis of other 3-phenyl-2H-azirine derivatives.[3]
Step A: (1-Azido-2-iodo-3,3-dimethoxypropyl)benzene [3]
-
A solution of sodium azide (1.1 moles) in dry acetonitrile is cooled to -5 to 0 °C.
-
Iodine monochloride (0.51 moles) is added dropwise over 10-20 minutes.
-
Cinnamaldehyde dimethyl acetal (0.45 moles) is then added dropwise over 15-20 minutes while maintaining the temperature at 0-5 °C.
-
The mixture is stirred for 12 hours at room temperature.
-
Work-up involves pouring the mixture into water, extracting with diethyl ether, washing with aqueous sodium thiosulfate and water, and drying over magnesium sulfate.
-
Removal of the solvent yields the azide product as an orange oil.
Step B: (1-Azido-3,3-dimethoxy-1-propenyl)benzene [3]
-
The iodoazide from Step A (0.450 moles) is dissolved in anhydrous ether.
-
Potassium tert-butoxide is added in portions, and the mixture is stirred for 3 hours at room temperature.
-
The reaction is quenched with water, and the product is extracted with ether, washed, and dried.
Step C: 2-(Dimethoxymethyl)-3-phenyl-2H-azirine [3]
-
The crude product from Step B is refluxed in chloroform for 12 hours.
-
The solvent is removed, and the residue is distilled to give the azirine acetal.
Step D: 3-Phenyl-2H-azirine-2-carboxaldehyde [3]
-
The dimethyl acetal from Step C is hydrolyzed using a mixture of 1,4-dioxane and 20% acetic acid, heating to 90 °C.
-
After cooling, the product is extracted with ether, washed, and purified.
Laser Flash Photolysis (LFP)
Laser flash photolysis is a powerful technique to study the transient intermediates generated upon photoexcitation.
Typical Experimental Setup:
-
Light Source: A high-power pulsed laser, such as a Nd:YAG laser, is used to generate the excitation pulse. The wavelength can be selected using harmonic generation (e.g., 266 nm or 355 nm).
-
Sample Cell: A quartz cuvette containing a solution of the 3-phenyl-2H-azirine in a suitable solvent (e.g., acetonitrile). Solutions are typically deoxygenated by purging with an inert gas like argon or nitrogen.
-
Probing Beam: A continuous wave lamp (e.g., Xenon arc lamp) provides a probing light beam that passes through the sample at a right angle to the laser pulse.
-
Detection System: A monochromator and a fast detector (e.g., a photomultiplier tube) are used to monitor the change in absorbance of the sample at specific wavelengths as a function of time after the laser flash.
Procedure:
-
A solution of the 3-phenyl-2H-azirine of known concentration is prepared in the chosen solvent.
-
The solution is placed in the sample cell and deoxygenated.
-
The sample is irradiated with a single laser pulse.
-
The time-resolved change in absorbance is recorded at various wavelengths to construct the transient absorption spectrum of the intermediate.
-
Kinetic analysis of the decay of the transient absorption provides the lifetime of the intermediate.
Matrix Isolation Spectroscopy
Matrix isolation is an experimental technique used to trap and study highly reactive species at cryogenic temperatures.
Typical Experimental Setup:
-
Cryostat: A high-vacuum cryostat equipped with a cold window (e.g., CsI or BaF₂) cooled to cryogenic temperatures (typically 10-20 K) using a closed-cycle helium refrigerator.
-
Matrix Gas: An inert gas, most commonly argon or nitrogen, is used as the matrix material.
-
Deposition System: The 3-phenyl-2H-azirine is co-deposited with a large excess of the matrix gas onto the cold window.
-
Irradiation Source: A UV light source (e.g., a mercury lamp with appropriate filters or a laser) is used to irradiate the matrix-isolated sample.
-
Spectrometer: An FTIR spectrometer is typically used to record the infrared spectra of the trapped species before, during, and after irradiation.
Procedure:
-
A gaseous mixture of the 3-phenyl-2H-azirine and the matrix gas (typically in a ratio of 1:1000) is prepared.
-
This mixture is slowly deposited onto the cold window in the cryostat.
-
An initial IR spectrum of the isolated precursor is recorded.
-
The matrix is then irradiated with UV light of a specific wavelength.
-
IR spectra are recorded at intervals during irradiation to monitor the disappearance of the precursor and the appearance of new absorption bands corresponding to the photoproducts.
-
The trapped intermediates can be identified by comparing their experimental vibrational frequencies with those predicted by theoretical calculations (e.g., DFT).
Visualizations of Photochemical Pathways and Workflows
Photochemical Pathways of 3-Phenyl-2H-azirine
Caption: Wavelength-dependent photochemistry of 3-phenyl-2H-azirine.
Experimental Workflow for Laser Flash Photolysis
Caption: Workflow for transient absorption studies using LFP.
Experimental Workflow for Matrix Isolation Spectroscopy
References
Solubility Profile of Methyl 3-Phenyl-2H-azirine-2-carboxylate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide on the anticipated solubility of methyl 3-phenyl-2H-azirine-2-carboxylate and the experimental determination thereof. As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not publicly available. The information presented herein is based on the structural characteristics of the molecule and the known solubility of related compounds.
Introduction
This compound is a strained heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application in various chemical processes. This guide provides a qualitative assessment of its expected solubility, a detailed experimental protocol for quantitative determination, and a workflow for solubility testing.
Predicted Solubility Profile
Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made. The molecule possesses both nonpolar (phenyl group) and polar (ester and azirine ring) functionalities. This amphiphilic nature suggests a degree of solubility in a range of organic solvents.
-
Polar Aprotic Solvents: Due to the presence of the ester and the nitrogen heteroatom, good solubility is expected in polar aprotic solvents such as acetone, ethyl acetate, acetonitrile, and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the polar moieties of the molecule.
-
Polar Protic Solvents: Solubility in polar protic solvents like ethanol and methanol is also anticipated, facilitated by hydrogen bonding with the ester group and the nitrogen atom.
-
Nonpolar Solvents: The phenyl group suggests that some solubility in nonpolar solvents like hexane and toluene is possible, although likely to a lesser extent than in polar solvents.
-
Chlorinated Solvents: Solvents like dichloromethane and chloroform are often good solvents for a wide range of organic compounds and are expected to effectively dissolve this compound.
It is important to note that the strained three-membered azirine ring may influence its solid-state properties (crystal lattice energy), which in turn affects its solubility. Experimental determination is essential for obtaining accurate quantitative data.
Quantitative Solubility Data
As previously stated, specific quantitative solubility data for this compound is not available in the reviewed literature. Researchers are encouraged to perform the experimental protocols outlined below to determine these values. For context, the table below is a template that can be populated with experimental findings.
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Acetone | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| e.g., Hexane | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Glass vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
4.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector).
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
4.3. Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is currently lacking in the literature, its molecular structure suggests it will be soluble in a range of common organic solvents, particularly polar aprotic and protic solvents. The provided experimental protocol offers a robust method for researchers to determine the precise solubility of this compound, which is essential for its effective use in research and development. The generation of such data would be a valuable contribution to the chemical community.
Methodological & Application
synthesis of methyl 3-phenyl-2H-azirine-2-carboxylate from vinyl azides
Application Notes and Protocols
Topic: Synthesis of Methyl 3-phenyl-2H-azirine-2-carboxylate from Vinyl Azides
Audience: Researchers, scientists, and drug development professionals.
Introduction
2H-Azirines are highly strained, three-membered unsaturated nitrogen heterocycles that serve as valuable and versatile building blocks in organic synthesis.[1][2] Their high ring strain energy and reactive C=N bond allow them to participate in a wide array of chemical transformations, including ring-opening reactions, cycloadditions, and rearrangements to form more complex nitrogen-containing molecules such as amino acids, peptides, and other heterocyclic systems.[3][4] The synthesis of 2H-azirines via the thermal or photochemical decomposition of vinyl azides is a robust and widely utilized method.[3] This process involves the intramolecular cyclization of a vinyl nitrene intermediate, generated upon the extrusion of dinitrogen from the vinyl azide precursor.[5]
This document provides a detailed protocol for the synthesis of a key derivative, this compound, starting from the corresponding vinyl azide, methyl (Z)-2-azido-3-phenylacrylate.
Reaction Pathway and Mechanism
The synthesis proceeds in two main stages:
-
Formation of the Vinyl Azide: The precursor, methyl (Z)-2-azido-3-phenylacrylate, is typically synthesized from methyl phenylpropiolate via the addition of an azide source.
-
Cyclization to 2H-Azirine: The vinyl azide undergoes thermal decomposition, losing a molecule of nitrogen gas (N₂) to form a transient vinyl nitrene, which immediately cyclizes to yield the stable 2H-azirine ring system.
The overall transformation is depicted below.
Caption: Overall synthesis of this compound.
The key mechanistic step is the cyclization of the vinyl azide. Upon heating, the molecule extrudes dinitrogen to form a highly reactive vinyl nitrene intermediate, which rapidly undergoes electrocyclization to form the final 2H-azirine product.
Caption: Mechanism: From vinyl azide to 2H-azirine via a nitrene intermediate.
Experimental Protocols
Safety Note: Organic azides are potentially explosive and should be handled with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted behind a blast shield. Avoid friction, shock, and excessive heat.
Protocol 1: Synthesis of Methyl (Z)-2-azido-3-phenylacrylate (Vinyl Azide Precursor)
Materials:
-
Methyl phenylpropiolate
-
Sodium azide (NaN₃)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve methyl phenylpropiolate (1.0 eq) in dichloromethane (approx. 0.2 M solution).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium azide (1.5 eq) to the stirred solution.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise to the mixture over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, methyl (Z)-2-azido-3-phenylacrylate, can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound
Method A: Thermal Cyclization
Materials:
-
Methyl (Z)-2-azido-3-phenylacrylate (crude or purified)
-
Toluene or Chloroform (dry)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Dissolve the methyl (Z)-2-azido-3-phenylacrylate (1.0 eq) in dry toluene (to make a ~0.1 M solution) in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux (approx. 110 °C for toluene) and maintain reflux for 2-4 hours.[6] Monitor the reaction for the cessation of nitrogen gas evolution.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is the desired this compound. Purify the product by vacuum distillation or flash column chromatography on silica gel.
Method B: Flow Photolysis (Alternative Method)
For a more modern and controlled approach, continuous flow photochemistry can be employed. This method offers enhanced safety and scalability.[7]
Equipment:
-
Syringe pump
-
Flow reactor with a transparent capillary (e.g., FEP)
-
High-power LED light source (e.g., 420-450 nm)[7]
-
Back pressure regulator
-
Collection flask
Procedure:
-
Prepare a dilute solution (~0.05 M) of methyl (Z)-2-azido-3-phenylacrylate in a suitable solvent like acetonitrile.
-
Pump the solution through the flow reactor at a defined flow rate to achieve a specific residence time (e.g., 20-60 minutes).[7]
-
Irradiate the reactor uniformly with the LED light source.
-
Collect the product stream from the reactor outlet.
-
Once all the starting material has been processed, evaporate the solvent to obtain the crude product for purification.
Data Presentation
The synthesis of 2H-azirines from vinyl azides can be achieved under various conditions. The choice of thermal versus photochemical methods, solvent, and temperature can influence reaction time and yield.
| Entry | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Thermal (Batch) | Toluene | 110 (Reflux) | 3 h | ~85-95% | Adapted from[6] |
| 2 | Thermal (Flow) | CPME | 160 | 2 min (residence) | >95% | [8] |
| 3 | Photochemical (Flow) | Acetonitrile | 25 | 20-60 min (residence) | 85-90% | [7] |
Yields are representative and may vary based on substrate purity and reaction scale. CPME = Cyclopentyl methyl ether
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.skbu.ac.in [journal.skbu.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Telescoped Flow Synthesis of Azacyclic Scaffolds Exploiting the Chromoselective Photolysis of Vinyl Azides and Azirines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FeCl₂-Catalyzed Isomerization for 3-Aryl-2H-Azirine Synthesis
Introduction
2H-Azirines are highly strained, three-membered nitrogen-containing heterocycles that serve as versatile building blocks in organic synthesis. Their unique reactivity allows for various transformations into other valuable nitrogen-containing compounds. The synthesis of 3-aryl-2H-azirines through transition metal-catalyzed isomerization presents an efficient and atom-economical approach. This document details the application of anhydrous iron(II) chloride (FeCl₂) as a catalyst for the isomerization of 3-aryl-5-chloroisoxazole derivatives to yield 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides, which are versatile precursors for a range of 2H-azirine-2,2-dicarboxylic acid derivatives.[1][2][3]
This iron-catalyzed method offers a mild and effective pathway for the synthesis of functionalized 3-aryl-2H-azirines.[1][2][3] The reaction proceeds at room temperature and provides good to excellent yields for a variety of substrates. The resulting diacyl chloride products can be readily converted into corresponding dicarboxylic acids, amides, esters, and azides by reacting with appropriate nucleophiles.[1][2][3]
Mechanism of Action
The proposed mechanism for the FeCl₂-catalyzed isomerization involves the initial formation of an isoxazole-iron complex. This coordination facilitates the cleavage of the weak N–O bond within the isoxazole ring. Subsequent 1,3-cyclization leads to the formation of the thermodynamically more stable 3-aryl-2H-azirine ring system.[2] This process is efficient under anhydrous conditions, with the Lewis acidity of the iron(II) center being crucial for the catalytic activity.
Applications in Research and Drug Development
3-Aryl-2H-azirines are valuable intermediates in synthetic chemistry and drug discovery. Their strained ring system makes them susceptible to ring-opening and ring-expansion reactions, providing access to a diverse array of molecular scaffolds.
-
Synthesis of Heterocycles: They are precursors to various nitrogen-containing heterocycles such as indoles, pyrroles, oxazoles, and pyridines.[4][5][6]
-
Bioactive Molecules: The azirine moiety is present in some natural products with biological activity, such as the antibiotic Azirinomycin.[7] The synthetic derivatives are being explored for their potential as pharmaceuticals.
-
Bioconjugation: 2H-azirine-based reagents have been developed for the chemoselective modification of carboxyl residues in proteins, highlighting their potential in chemical biology and drug delivery.[8]
-
Amino Acid Equivalents: 3-Amino-2H-azirines can function as amino acid equivalents in peptide synthesis.[9]
Experimental Protocols
General Protocol for the FeCl₂-Catalyzed Isomerization of 3-Aryl-5-chloroisoxazole-4-carbonyl chlorides
This protocol is based on the synthesis of 3-aryl-2H-azirine-2,2-dicarboxylic acids from 3-aryl-5-chloroisoxazole-4-carbonyl chlorides.[2]
Materials:
-
Substituted 3-aryl-5-chloroisoxazole-4-carbonyl chloride (1.0 equiv)
-
Anhydrous Iron(II) Chloride (FeCl₂) (5-10 mol%)
-
Anhydrous Acetonitrile (CH₃CN)
-
Water (for quenching)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 3-aryl-5-chloroisoxazole-4-carbonyl chloride substrate.
-
Add anhydrous acetonitrile to dissolve the substrate.
-
Add anhydrous FeCl₂ (5-10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for approximately 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isoxazole is consumed.[2]
-
Upon completion, the intermediate 3-aryl-2H-azirine-2,2-dicarbonyl dichloride has been formed in situ.
-
To obtain the corresponding dicarboxylic acid, quench the reaction mixture by adding water.
-
Stir vigorously for 30 minutes to ensure complete hydrolysis of the diacyl chloride.
-
Isolate the product 3-aryl-2H-azirine-2,2-dicarboxylic acid by standard workup procedures (e.g., extraction, crystallization).
Note: The intermediate 3-aryl-2H-azirine-2,2-dicarbonyl dichloride is reactive and can be trapped in situ with other nucleophiles (e.g., amines, alcohols) to generate the corresponding amides or esters.[1][3]
Data Presentation
Table 1: Substrate Scope and Yields for the Synthesis of 3-Aryl-2H-azirine-2,2-dicarboxylic Acids
The following table summarizes the yields for the FeCl₂-catalyzed isomerization of various 3-aryl-5-chloroisoxazoles followed by hydrolysis to the corresponding 3-aryl-2H-azirine-2,2-dicarboxylic acids.[2]
| Entry | 3-Aryl Substituent | Product | Yield (%) |
| 1 | Phenyl | 3-Phenyl-2H-azirine-2,2-dicarboxylic acid | 95 |
| 2 | 4-Methylphenyl | 3-(4-Methylphenyl)-2H-azirine-2,2-dicarboxylic acid | 98 |
| 3 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-2H-azirine-2,2-dicarboxylic acid | 96 |
| 4 | 4-Fluorophenyl | 3-(4-Fluorophenyl)-2H-azirine-2,2-dicarboxylic acid | 85 |
| 5 | 4-Chlorophenyl | 3-(4-Chlorophenyl)-2H-azirine-2,2-dicarboxylic acid | 89 |
| 6 | 4-Bromophenyl | 3-(4-Bromophenyl)-2H-azirine-2,2-dicarboxylic acid | 91 |
| 7 | 3-Nitrophenyl | 3-(3-Nitrophenyl)-2H-azirine-2,2-dicarboxylic acid | 64 |
| 8 | 2-Chlorophenyl | 3-(2-Chlorophenyl)-2H-azirine-2,2-dicarboxylic acid | 80 |
| 9 | 2-Naphthyl | 3-(2-Naphthyl)-2H-azirine-2,2-dicarboxylic acid | 92 |
Yields are for the isolated dicarboxylic acid product after isomerization and hydrolysis.[2] The reaction shows good tolerance for both electron-donating and electron-withdrawing groups on the aryl ring. Sterically hindered substrates, such as those with a 3-tert-butyl substituent, may not undergo isomerization under these conditions.[2]
Visualizations
Caption: Experimental workflow for FeCl₂-catalyzed synthesis.
Caption: Proposed mechanism for FeCl₂-catalyzed isomerization.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2 H-azirine-2,2-dicarboxylic acids and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fe(II)-Catalyzed Amination of Aromatic C-H Bonds via Ring Opening of 2H-Azirines: Synthesis of 2,3-Disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fe(II)-Catalyzed Isomerization of 5-Chloroisoxazoles to 2 H-Azirine-2-carbonyl Chlorides as a Key Stage in the Synthesis of Pyrazole-Nitrogen Heterocycle Dyads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.skbu.ac.in [journal.skbu.ac.in]
- 8. 2 H-Azirine-Based Reagents for Chemoselective Bioconjugation at Carboxyl Residues Inside Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zora.uzh.ch [zora.uzh.ch]
Application Notes and Protocols: Methyl 3-Phenyl-2H-azirine-2-carboxylate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of methyl 3-phenyl-2H-azirine-2-carboxylate as a versatile building block in the synthesis of various heterocyclic compounds. The inherent ring strain and unique reactivity of the 2H-azirine ring system make it a valuable precursor for constructing complex molecular architectures relevant to medicinal chemistry and materials science.
Synthesis of Substituted Pyrroles
This compound serves as a potent synthon for the preparation of highly substituted pyrrole derivatives. A common and effective method involves the reaction with enamines, which proceeds through a [3+2] cycloaddition-type mechanism followed by elimination.
Application Note:
This protocol is particularly useful for the synthesis of polysubstituted pyrrole-2-carboxylates. The reaction between a 2H-azirine and an enamine leads to the formation of dihydropyrrole intermediates, which can be subsequently aromatized under acidic conditions to yield the corresponding pyrrole. This method offers a high degree of control over the substitution pattern of the final pyrrole ring.
Experimental Protocol: Synthesis of Ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate[1][2]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of a suitable aprotic solvent such as diethyl ether or toluene.
-
Addition of Enamine: To the stirred solution, add 1-(pyrrolidin-1-yl)cyclohex-1-ene (1.1 equivalents) dropwise at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: After the initial exothermic reaction subsides, the mixture is typically heated at reflux to ensure complete conversion of the starting materials. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Intermediate Isolation (Optional): Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude dihydropyrrole intermediates.
-
Aromatization: The crude intermediate mixture is dissolved in a suitable solvent (e.g., ethanol) and treated with a catalytic amount of a strong acid, such as p-toluenesulfonic acid or hydrochloric acid. The mixture is then heated at reflux until TLC analysis indicates the complete formation of the pyrrole.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate.
Quantitative Data:
| Entry | Azirine Substituent (R1) | Enamine | Product | Yield (%) | Reference |
| 1 | Phenyl | 1-(pyrrolidin-1-yl)cyclohex-1-ene | Ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate | Moderate to High | [1][2] |
Note: Specific yield data can vary based on reaction scale and purification efficiency. The original literature should be consulted for precise values.
Reaction Workflow:
Caption: Workflow for the synthesis of substituted pyrroles from 2H-azirines and enamines.
Synthesis of Oxazole Derivatives via Photochemical Carboxylation
2H-Azirines can undergo photochemical ring-opening to form nitrile ylides, which can be trapped by various dipolarophiles. The reaction with carbon dioxide provides a route to oxazol-5-ones, which are valuable intermediates for the synthesis of oxazoles and other heterocyclic systems.[3][4]
Application Note:
This method utilizes UV light to generate a reactive nitrile ylide intermediate from the 2H-azirine. In the presence of carbon dioxide, a [3+2] cycloaddition occurs to form an oxazol-5-one. This reaction is notable for its use of CO2 as a C1 building block. The resulting oxazolones can be further functionalized or aromatized to oxazoles. Continuous flow technology can significantly improve the efficiency and safety of this photochemical process.[3]
Experimental Protocol: Photochemical Synthesis of 2,4-Diphenyloxazol-5(4H)-one[3]
-
Reaction Setup: A solution of this compound (1 equivalent) in a dry, CO2-saturated solvent (e.g., acetonitrile) is prepared in a quartz reaction vessel suitable for photochemistry. For continuous flow, the solution is pumped through a photoreactor.
-
CO2 Introduction: Carbon dioxide gas is bubbled through the solution for a period to ensure saturation, or in a flow setup, introduced via a mass flow controller.
-
Irradiation: The reaction mixture is irradiated with a UV lamp (e.g., 365 nm) at a controlled temperature. Reaction progress is monitored by a suitable analytical technique such as 1H-NMR or LC-MS.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired oxazol-5-one.
Quantitative Data:
| Entry | Azirine | Coupling Partner | Product | Yield (%) | Reference |
| 1 | 2,3-Diphenyl-2H-azirine | CO2 | 2,4-Diphenyloxazol-5(4H)-one | Varies with conditions | [3] |
Note: Yields are highly dependent on the specific photochemical setup (batch vs. flow) and reaction parameters.
Signaling Pathway:
References
- 1. The synthesis and chemistry of azolenines. Part 2. A general synthesis of pyrrole-2-carboxylic acid derivatives by the reaction of 2H-azirines with enamines, and the crystal and molecular structure of ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Addition to 2H-Azirine-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for nucleophilic addition reactions involving 2H-azirine-2-carboxylates, a class of strained heterocycles with significant applications in organic synthesis. The inherent ring strain and the electrophilic nature of the C=N bond in 2H-azirines make them valuable precursors for a variety of nitrogen-containing compounds.
Synthesis of 3-Aryl-2H-azirine-2,2-dicarboxylic Acid Derivatives and Subsequent Nucleophilic Addition
A robust method for the synthesis of 3-aryl-2H-azirine-2,2-dicarboxylic acid derivatives involves the FeCl₂-catalyzed isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides. The resulting 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides are highly reactive intermediates that can be readily trapped in situ by various nucleophiles.[1][2]
Logical Workflow for Synthesis and Nucleophilic Addition
Caption: Workflow for the synthesis of 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides and subsequent nucleophilic attack.
Experimental Protocol 1: Synthesis of 3-Aryl-2H-azirine-2,2-dicarboxylic Acids
This protocol describes the synthesis of 3-aryl-2H-azirine-2,2-dicarboxylic acids via isomerization of 3-aryl-5-chloroisoxazole-4-carbonyl chlorides followed by hydrolysis.[1][2]
Materials:
-
3-Aryl-5-chloroisoxazole-4-carbonyl chloride (1.0 equiv)
-
Anhydrous FeCl₂ (0.1 equiv)
-
Anhydrous acetonitrile
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the 3-aryl-5-chloroisoxazole-4-carbonyl chloride in anhydrous acetonitrile, add anhydrous FeCl₂ at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, add water to the reaction mixture to hydrolyze the intermediate diacyl chloride.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-aryl-2H-azirine-2,2-dicarboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Experimental Protocol 2: Synthesis of 3-Phenyl-2H-azirine-2,2-dicarboxamides
This protocol details the synthesis of 3-phenyl-2H-azirine-2,2-dicarboxamides from 3-phenyl-5-chloroisoxazole-4-carbonyl chloride and an amine.[1]
Materials:
-
3-Phenyl-5-chloroisoxazole-4-carbonyl chloride (1.0 equiv)
-
Anhydrous FeCl₂ (0.1 equiv)
-
Primary or secondary amine (2.0 equiv)
-
Anhydrous acetonitrile
-
Anhydrous toluene
-
Celite
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the 3-phenyl-5-chloroisoxazole-4-carbonyl chloride in anhydrous acetonitrile.
-
Add anhydrous FeCl₂ and stir the mixture at room temperature for 2 hours.
-
After the isomerization is complete (monitored by TLC), evaporate the acetonitrile under reduced pressure.
-
Dissolve the resulting crude 3-phenyl-2H-azirine-2,2-dicarbonyl dichloride in anhydrous toluene.
-
Add the amine (2.0 equivalents) to the toluene solution and stir at room temperature.
-
Upon completion of the reaction, filter the mixture through a pad of Celite to remove any solids.
-
Concentrate the filtrate under reduced pressure to yield the crude dicarboxamide.
-
Purify the product by column chromatography.
Data Presentation: Synthesis of 3-Aryl-2H-azirine-2,2-dicarboxylic Acids and Dicarboxamides[1]
| Entry | 3-Aryl Substituent | Product | Nucleophile | Yield (%) |
| 1 | Phenyl | Dicarboxylic Acid | H₂O | 98 |
| 2 | 4-Tolyl | Dicarboxylic Acid | H₂O | 95 |
| 3 | 4-Methoxyphenyl | Dicarboxylic Acid | H₂O | 85 |
| 4 | 4-Chlorophenyl | Dicarboxylic Acid | H₂O | 96 |
| 5 | Phenyl | N,N'-Dibenzyl-dicarboxamide | Benzylamine | 84 |
| 6 | Phenyl | N,N'-Dipropyl-dicarboxamide | Propylamine | 71 |
| 7 | Phenyl | Dimorpholino-dicarboxamide | Morpholine | 53 |
Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates
Heating 2H-azirine-2-carboxylates with triethylamine in the presence of air leads to an interesting oxidative cyclodimerization, yielding pyrimidine-4,6-dicarboxylates.[3] This reaction proceeds through a proposed mechanism involving the in situ generation of N,N-diethylhydroxylamine from the oxidation of triethylamine.[4] The hydroxylamine then acts as a nucleophile, initiating a cascade that involves the formation of an azomethine ylide, followed by a 1,3-dipolar cycloaddition with a second molecule of the azirine. The reaction can be accelerated by the addition of a radical initiator.[4][5]
Proposed Signaling Pathway for Oxidative Cyclodimerization
Caption: Proposed mechanism for the triethylamine-promoted oxidative cyclodimerization of 2H-azirine-2-carboxylates.
Experimental Protocol 3: Synthesis of Pyrimidine-4,6-dicarboxylates
This protocol describes the oxidative cyclodimerization of a 2H-azirine-2-carboxylate in the presence of triethylamine and a radical initiator.[3]
Materials:
-
2H-Azirine-2-carboxylate (1.0 equiv)
-
Triethylamine (2.0 equiv)
-
1,1'-Azobis(cyclohexanecarbonitrile) (ACHN) (1.0 equiv)
-
Acetonitrile
Procedure:
-
Dissolve the 2H-azirine-2-carboxylate in acetonitrile.
-
Add triethylamine and 1,1'-azobis(cyclohexanecarbonitrile) (ACHN) to the solution.
-
Heat the reaction mixture at 70 °C under an air atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the pyrimidine-4,6-dicarboxylate.
Data Presentation: Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates[3]
| Entry | 3-Substituent of Azirine | Product Yield (%) |
| 1 | Phenyl | 70 |
| 2 | 4-Tolyl | 65 |
| 3 | 4-Chlorophenyl | 72 |
| 4 | 2-Thienyl | 58 |
Asymmetric Nucleophilic Addition: Copper-Hydride Catalyzed Kinetic Resolution of 2H-Azirines
Enantiomerically enriched aziridine-2-carboxylates can be accessed through the kinetic resolution of racemic 2H-azirines. A notable example is the copper-hydride catalyzed reductive kinetic resolution, which provides N-H aziridine-2-carboxylates with high diastereoselectivity and enantioselectivity.[4][6]
Experimental Workflow for Kinetic Resolution
References
Application Notes and Protocols: Methyl 3-phenyl-2H-azirine-2-carboxylate in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methyl 3-phenyl-2H-azirine-2-carboxylate and related 3-phenyl-2H-azirine derivatives as novel reagents for bioconjugation. This technology enables the chemoselective modification of protein carboxyl residues (aspartic and glutamic acids), offering a significant advantage over traditional methods that primarily target cysteine or lysine residues.[1][2][3] The protocols detailed below are based on established methodologies for protein labeling and chemoproteomic profiling.[1]
Application I: Chemoselective Labeling of Carboxyl Groups in Proteins
3-Phenyl-2H-azirine derivatives serve as powerful tools for the selective labeling of proteins at their carboxyl residues. This approach is applicable under both in vitro and live-cell conditions, demonstrating high efficiency and specificity.[1][4] The reaction proceeds through a mechanism involving the activation of the carboxyl group, followed by an intramolecular nucleophilic addition and subsequent ring expansion of the azirine. This forms a stable N-phenacylacetamide adduct, ensuring the durability of the conjugate for downstream analysis.[1] This method provides a valuable alternative for protein modification, particularly when cysteine or lysine residues are unavailable or when their modification would compromise protein function.
Application II: Chemoproteomic Profiling of Carboxylated Residues
The unique reactivity of 3-phenyl-2H-azirines can be leveraged for proteome-wide profiling of reactive carboxyl residues. By employing a 3-phenyl-2H-azirine probe equipped with a reporter tag (e.g., biotin or a fluorophore), researchers can identify and quantify accessible and reactive aspartic and glutamic acid residues across the proteome.[1] This powerful technique, often combined with mass spectrometry-based proteomics, can uncover novel functional sites on proteins, identify potential drug targets, and aid in the development of covalent inhibitors.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the reactivity, stability, and efficiency of 3-phenyl-2H-azirine probes in bioconjugation experiments.
Table 1: Reactivity of 3-phenyl-2H-azirine Probe with Amino Acids
| Amino Acid (Boc-protected) | Probe | Reaction Time (h) | Conversion (%) |
| Glutamic acid | AZ-11 | 2 | >95 |
| Aspartic acid | AZ-11 | 2 | >95 |
| Cysteine | AZ-11 | 12 | <5 |
| Lysine | AZ-11 | 12 | No reaction |
| Tyrosine | AZ-11 | 12 | No reaction |
| Serine | AZ-11 | 12 | No reaction |
| Arginine | AZ-11 | 12 | No reaction |
| Histidine | AZ-11 | 12 | No reaction |
Data adapted from supporting information of Hu, J. et al., J. Am. Chem. Soc. 2020, 142, 13, 6051–6059.[1]
Table 2: Stability of 3-phenyl-2H-azirine Probe and Conjugate
| Compound | Condition | Half-life (t½) |
| AZ-9 Probe | PBS (pH 7.4) | > 24 h |
| AZ-9-Peptide Conjugate | PBS (pH 7.4) | > 24 h |
Data adapted from supporting information of Hu, J. et al., J. Am. Chem. Soc. 2020, 142, 13, 6051–6059.[1]
Experimental Protocols
Protocol 1: General Procedure for In Vitro Protein Labeling
This protocol describes the labeling of a purified protein with a 3-phenyl-2H-azirine-based probe.
Materials:
-
Purified protein of interest (e.g., Bovine Serum Albumin, BSA)
-
3-phenyl-2H-azirine probe (e.g., with a fluorescent tag)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for probe stock solution)
-
50 mL conical tubes
-
Incubator/shaker
-
SDS-PAGE analysis equipment
-
Fluorescence scanner
Procedure:
-
Prepare a 10 mg/mL stock solution of the purified protein in PBS (pH 7.4).
-
Prepare a 10 mM stock solution of the 3-phenyl-2H-azirine probe in DMSO.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the protein solution.
-
Add 1 µL of the 10 mM probe stock solution to the protein solution (final probe concentration: 100 µM).
-
Incubate the reaction mixture at 37°C for 2 hours with gentle shaking.
-
To quench the reaction, add 25 µL of 5x SDS-PAGE loading buffer.
-
Boil the sample at 95°C for 5 minutes.
-
Analyze the labeled protein by SDS-PAGE.
-
Visualize the gel using a fluorescence scanner to confirm successful labeling.
Protocol 2: In Situ Labeling of Proteins in Live Cells
This protocol outlines the procedure for labeling proteins with a 3-phenyl-2H-azirine probe within a cellular context.
Materials:
-
Adherent mammalian cells (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
3-phenyl-2H-azirine probe (cell-permeable)
-
PBS, pH 7.4
-
Cell scraper
-
Lysis buffer (RIPA buffer or similar)
-
Protease inhibitor cocktail
-
Centrifuge
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Prepare a 10 mM stock solution of the cell-permeable 3-phenyl-2H-azirine probe in DMSO.
-
Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM).
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C in a CO2 incubator for 2 hours.
-
Remove the probe-containing medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding 200 µL of ice-cold lysis buffer containing protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the labeled proteome for downstream analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry).
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2H-Azirine-based Reagents for Chemoselective Bioconjugation at Carboxyl Residues inside Live Cells. | Semantic Scholar [semanticscholar.org]
- 3. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of absolute labeling efficiency at the single-protein level | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 3-Phenyl-2H-azirine-2-carboxylate in Diels-Alder Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
2H-Azirines substituted with an electron-withdrawing group, such as an alkoxycarbonyl function, are highly effective dienophiles in Diels-Alder reactions.[1][2] The reactivity of methyl 3-phenyl-2H-azirine-2-carboxylate and its analogs is attributed to the combined effects of ring strain inherent in the three-membered ring and the electronic activation provided by the C2-carboxylate group.[1][2][3] These strained imines participate in [4+2] cycloaddition reactions with a wide array of 1,3-dienes to afford bicyclic aziridine adducts.[4] The resulting cycloadducts are valuable, highly functionalized heterocyclic building blocks for the synthesis of complex nitrogen-containing molecules. The reactions often proceed under mild thermal conditions in the absence of a catalyst and typically exhibit high regio- and stereoselectivity.[3][4]
Reaction Principle: The Aza-Diels-Alder Cycloaddition
The reaction proceeds via a concerted [4+2] cycloaddition mechanism, where the C=N double bond of the 2H-azirine acts as the 2π-electron component (the dienophile) and reacts with a 4π-electron conjugated diene.[5] This pericyclic reaction leads to the formation of a six-membered ring fused to the original azirine ring, creating two new carbon-carbon bonds and up to four new stereocenters in a single step.[5] The reaction is classified as an aza-Diels-Alder reaction due to the participation of the imine bond.
Application Notes
-
Scope of Dienes : 2H-Azirine-2-carboxylates react efficiently with a variety of electron-rich dienes. Both cyclic dienes (e.g., cyclopentadiene) and acyclic dienes (e.g., 2,3-dimethylbutadiene, 1-acetoxybutadiene) have been successfully employed.[1][2]
-
Stereoselectivity : The cycloaddition is often highly stereoselective. With cyclic and acyclic dienes, the reaction typically proceeds via an endo transition state, leading to the corresponding endo-cycloadduct as the major product.[2][4] However, reactions with furan have been shown to yield the exo-adduct.[2][6]
-
Regioselectivity : In reactions with unsymmetrical dienes, such as 1-substituted butadienes, high regioselectivity is observed. The more nucleophilic terminus of the diene combines with the carbon atom of the C=N bond of the azirine.[2]
-
Lewis Acid Catalysis : While many reactions proceed under thermal conditions, Lewis acid catalysis can be employed to enhance reactivity and, in some cases, improve diastereoselectivity, particularly with chiral azirines.[7]
-
Product Utility : The resulting bicyclic aziridines are versatile synthetic intermediates. The strained aziridine ring can undergo selective ring-opening reactions, providing access to a variety of functionalized amino compounds.
Quantitative Data from Diels-Alder Reactions of 2H-Azirine-2-carboxylate Analogs
The following table summarizes representative data from studies on analogs of this compound, demonstrating the general reactivity and selectivity of this class of dienophiles.
| Dienophile | Diene | Conditions | Yield (%) | Stereoselectivity/Ratio | Reference |
| Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate | Cyclopentadiene | CH₂Cl₂, r.t., 60 h | 51 | Single diastereomer | [3] |
| Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate | 2,3-Dimethylbutadiene | Neat, 60 °C, 24 h | 94 | Not specified | [3] |
| Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate | Furan | THF, r.t., 24 h | - | exo adduct | [6] |
| Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate | 1,3-Diphenylisobenzofuran | THF, 65 °C, 3 h | - | endo and exo adducts | [6][8] |
| Benzyl 2H-azirine-3-carboxylate | Furan | Not specified | - | exo adduct | [8] |
| Chiral 2H-azirine-3-carboxamide | Cyclopentadiene | Not specified | - | No selectivity observed | [2] |
Experimental Protocols
The following protocols provide a general framework for conducting Diels-Alder reactions with 2H-azirine-2-carboxylates.
Protocol 1: General Procedure for Thermal Aza-Diels-Alder Reaction
This protocol describes a typical procedure for the reaction of a 2H-azirine-2-carboxylate with a diene under thermal conditions.[3]
Materials:
-
This compound (1.0 eq)
-
Diene (e.g., 2,3-dimethylbutadiene, cyclopentadiene) (1.5 - 5.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Toluene, or Tetrahydrofuran (THF))
-
Nitrogen or Argon gas supply
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Equipment:
-
Round-bottom flask with stir bar
-
Condenser (if heating)
-
Magnetic stirrer/hotplate
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the azirine in the chosen anhydrous solvent (approx. 0.1-0.5 M concentration).
-
Add the diene (1.5 - 5.0 eq) to the solution at room temperature. Using an excess of the diene can improve reaction rates.
-
Stir the reaction mixture at room temperature (r.t.) or heat gently (e.g., 40-65 °C) as required.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from several hours to days.[3][6]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
If necessary, redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired cycloadduct.
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
The stereochemistry of the product can often be determined by NOESY NMR experiments or, definitively, by single-crystal X-ray diffraction analysis.[6]
Protocol 2: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
This protocol is an adaptation for reactions where a Lewis acid is used to enhance diastereoselectivity or rate.[7]
Materials:
-
All materials listed in Protocol 1
-
Lewis Acid (e.g., Zinc Chloride (ZnCl₂), Scandium Triflate (Sc(OTf)₃)) (0.1 - 1.0 eq)
Equipment:
-
Same as Protocol 1
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the Lewis acid (e.g., ZnCl₂).
-
Add the anhydrous solvent (e.g., CH₂Cl₂) and cool the mixture to a reduced temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.
-
Add a solution of this compound (1.0 eq) in the same solvent to the cooled Lewis acid suspension/solution and stir for 15-30 minutes.
-
Add the diene (1.2 - 2.0 eq) dropwise to the reaction mixture while maintaining the reduced temperature.
-
Allow the reaction to stir at the reduced temperature or warm slowly to room temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of a chelating agent (e.g., sodium bicarbonate, Rochelle's salt, or EDTA) and stir until the mixture becomes clear.
-
Perform an aqueous work-up as described in Protocol 1 (steps 6-7).
-
Purify the crude product via flash column chromatography as described in Protocol 1 (step 8).
Characterization:
-
Characterize the final product using standard spectroscopic methods (NMR, HRMS) as outlined in Protocol 1.
This compound and related compounds are valuable and reactive dienophiles for aza-Diels-Alder reactions. They provide a reliable method for the stereoselective synthesis of complex, nitrogen-containing bicyclic systems that are of significant interest in medicinal chemistry and natural product synthesis. The operational simplicity and high selectivity of these reactions make them a powerful tool for synthetic chemists.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Synthesis of 2H-Azirine-3-Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective aza-Diels–Alder reactions with 2H-azirines as dienophiles furnishing highly functionalized tetrahydropyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Diels–Alder reactions of alkyl 2H-azirine-3-carboxylates with furans - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Asymmetric Synthesis of Chiral Aziridine-2-carboxylates from 2H-Azirines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral aziridine-2-carboxylates, versatile building blocks in organic synthesis and medicinal chemistry, starting from 2H-azirines. The high ring strain and electrophilic nature of 2H-azirines make them valuable precursors for constructing these stereochemically rich three-membered heterocycles.[1][2] This guide focuses on recent, state-of-the-art catalytic asymmetric methodologies, offering high levels of enantioselectivity and diastereoselectivity.
Introduction
Chiral aziridine-2-carboxylates are pivotal intermediates in the synthesis of a wide array of biologically active molecules and complex natural products.[3][4] Their utility stems from their ability to undergo regio- and stereoselective ring-opening reactions, allowing for the introduction of various functionalities.[3] The development of catalytic asymmetric methods to access these compounds from readily available 2H-azirines has been a significant area of research. This document outlines several key strategies, including kinetic resolutions and various nucleophilic addition reactions.
Key Asymmetric Strategies
Several powerful strategies have emerged for the enantioselective synthesis of aziridine-2-carboxylates from 2H-azirines. These methods primarily rely on the use of chiral catalysts, which can be either metal-based or purely organic.
Copper-Hydride Catalyzed Reductive Kinetic Resolution
A recent advancement involves the kinetic resolution of racemic 2H-azirines using a copper hydride (Cu-H) catalyst.[3][5] This method provides access to enantioenriched N-H aziridine-2-carboxylates, which are noted for their bench stability, and the corresponding unreacted, enantioenriched 2H-azirines.[1][3] The reaction typically proceeds with high diastereoselectivity and enantioselectivity.[3][4][5]
Logical Workflow for Reductive Kinetic Resolution
Caption: Workflow for Cu-H catalyzed kinetic resolution of 2H-azirines.
Quantitative Data Summary: Reductive Kinetic Resolution
| Entry | 2H-Azirine Substrate (Ar) | Ligand | Yield (%) | d.r. | e.e. (%) |
| 1 | Phenyl | (R,R)-Ph-BPE | 45 | >20:1 | 94 |
| 2 | 4-MeO-Ph | (R,R)-Ph-BPE | 46 | >20:1 | 93 |
| 3 | 4-Cl-Ph | (R,R)-Ph-BPE | 48 | >20:1 | 92 |
| 4 | 2-Naphthyl | (R,R)-Ph-BPE | 42 | >20:1 | 91 |
Data compiled from representative examples in the literature.[3][5][6]
Experimental Protocol: General Procedure for Copper-Hydride Catalyzed Reductive Kinetic Resolution [3][5]
-
To an oven-dried Schlenk tube under an argon atmosphere, add the copper(I) catalyst precursor (e.g., Cu(OAc)₂, 2.5 mol%) and the chiral phosphine ligand (e.g., (R,R)-Ph-BPE, 5.5 mol%).
-
Add anhydrous toluene (0.1 M) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the specified reaction temperature (e.g., -60 °C).
-
Add the racemic 2H-azirine-2-carboxylate (1.0 equiv) to the reaction mixture.
-
Slowly add the hydride source (e.g., dimethoxymethylsilane, 1.2 equiv) via syringe pump over 4 hours.
-
Stir the reaction at the same temperature until the starting material is consumed to approximately 50% conversion (monitored by TLC or GC).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the enantioenriched aziridine-2-carboxylate and the unreacted enantioenriched 2H-azirine.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Asymmetric Nucleophilic Addition to 2H-Azirines
The high electrophilicity of the C=N bond in 2H-azirines allows for a variety of catalytic asymmetric nucleophilic additions.[7] Chiral metal complexes or organocatalysts can effectively control the stereochemical outcome, leading to highly enantioenriched aziridines.[7][8]
Signaling Pathway for Catalytic Asymmetric Nucleophilic Addition
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of 2H-Azirine-3-Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jchemlett.com [jchemlett.com]
- 8. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
Flow Chemistry Approaches for the Synthesis of 2H-Azirines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2H-azirines utilizing continuous flow chemistry. 2H-Azirines are valuable, strained heterocyclic intermediates in organic synthesis, serving as precursors to a variety of nitrogen-containing compounds. Traditional batch synthesis of these molecules can be hazardous due to the potential for explosive decomposition of precursors like organic azides and the exothermic nature of the reactions. Flow chemistry offers a safer, more efficient, and scalable alternative by providing precise control over reaction parameters and minimizing the accumulation of hazardous intermediates.
Two primary methods for the flow synthesis of 2H-azirines are detailed below: the thermal decomposition of vinyl azides and the base-promoted cyclization of oxime derivatives (a modified Neber rearrangement).
Method 1: Thermal Cyclization of Vinyl Azides in Continuous Flow
This method leverages the thermal intramolecular cyclization of vinyl azides to form 2H-azirines with the extrusion of nitrogen gas. Flow chemistry is particularly advantageous for this transformation as it allows for safe and controlled heating of the reaction mixture in a small volume, mitigating the risks associated with the decomposition of azides.[1][2]
Experimental Workflow: Thermal Cyclization of Vinyl Azides
References
- 1. A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach [beilstein-journals.org]
Application Notes: Synthesis of Functionalized Amino Acids from Azirine-2-Carboxylic Esters
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized amino acids is a cornerstone of modern medicinal chemistry and drug development. Non-natural amino acids are integral components of peptidomimetics, therapeutic peptides, and small molecule drugs, offering metabolic stability, enhanced binding affinity, and novel biological activities. Azirine-2-carboxylic esters have emerged as highly versatile and powerful building blocks for the stereocontrolled synthesis of a diverse array of these valuable compounds.
The high ring strain of the 2H-azirine heterocycle (44-48 kcal/mol) makes it an excellent electrophile, susceptible to regioselective ring-opening by a wide range of nucleophiles.[1] This reactivity, coupled with the development of robust methods for their asymmetric synthesis, provides a reliable platform for accessing chiral α- and β-amino acids, as well as other complex nitrogen-containing molecules.
Key Synthetic Strategies & Applications:
-
Asymmetric Synthesis of Azirine-2-Carboxylic Esters: The foundation for producing enantiomerically pure amino acids lies in the asymmetric synthesis of the azirine precursors. Key methods include:
-
Base-induced elimination from N-sulfinylaziridine 2-carboxylate esters: This method provides access to enantiomerically pure 2H-azirine-2-carboxylate esters.[2]
-
Alkaloid-mediated Neber reaction: Cinchona alkaloids can catalyze the asymmetric cyclization of O-tosyloximes to yield chiral azirines, a strategy successfully employed in the synthesis of the marine natural product (-)-dysidazirine.
-
-
Isomerization of Isoxazoles: A highly efficient and scalable approach involves the iron(II)-catalyzed isomerization of readily available 5-chloroisoxazoles.[3][4] This reaction generates reactive 2H-azirine-2-carbonyl chlorides in situ, which can be trapped by a variety of nucleophiles to afford a diverse library of azirine derivatives.[5][6] This method is particularly attractive for generating libraries of compounds for screening in drug discovery programs.
-
Nucleophilic Ring-Opening for Amino Acid Synthesis: The core application of azirine-2-carboxylic esters is their reaction with nucleophiles to generate functionalized amino acids. The regioselectivity of the attack is a key feature of this methodology.
-
Heteroatom Nucleophiles (O, S, N): Reaction with alcohols, thiols, and amines leads to the formation of β-alkoxy, β-thio, and β-amino α-amino acids, respectively.
-
Carbon Nucleophiles: Organocuprates and other organometallic reagents can be used to introduce a wide range of carbon substituents at the β-position, yielding various α-amino acids.[7]
-
Hydride Reduction: The reduction of the azirine C=N bond with hydride reagents provides access to aziridine-2-carboxylic esters, which are themselves stable and versatile intermediates for further functionalization.
-
Applications in Drug Development:
The functionalized amino acids synthesized from azirine-2-carboxylic esters are valuable precursors for a range of therapeutic agents. For example, the potent antimicrobial agent dynobactin A has been synthesized using a free N-H aziridine intermediate derived from an azirine.[1] The natural product azirinomycin, a 2H-azirine-2-carboxylic acid, exhibits broad-spectrum antibacterial activity. The development of synthetic routes to analogues of these natural products is a key strategy in the search for new antibiotics to combat resistant pathogens.
Quantitative Data Summary
The following tables summarize the yields and enantiomeric excess (ee) for key transformations in the synthesis of functionalized amino acids from azirine-2-carboxylic esters.
Table 1: Synthesis of 3-Aryl-2H-azirine-2,2-dicarboxylic Acid Derivatives from 5-Chloroisoxazoles [5][6]
| Product Type | Nucleophile | Yield (%) |
| Dicarboxylic Acids | H₂O | 64-98 |
| Dicarboxamides | Primary & Secondary Amines | 53-84 |
| Methyl & Ethyl Esters | Methanol & Ethanol | 76-99 |
| Dicarbonyl Azide | Sodium Azide | 85 |
Table 2: Reductive Kinetic Resolution of 3-Aryl-2H-azirine-2-carboxylates [1]
| Carboxylate Ester Group | Yield of Aziridine (%) | Enantiomeric Excess (ee) of Aziridine (%) |
| Methyl | 44-51 | 84-89 |
| Ethyl | 44-51 | 84-89 |
| Benzyl | 44-51 | 84-89 |
| t-Butyl | 44-51 | 84-89 |
| i-Propyl | 44-51 | 84-89 |
| 2,2,2-Trichloroethyl | 44-51 | 84-89 |
| Adamantyl | - | 90 |
| Phenyl | - | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Aryl-2H-azirine-2-carboxamides from 5-Chloroisoxazoles
This protocol is based on the FeCl₂-catalyzed isomerization of 5-chloroisoxazoles and subsequent in situ reaction with an amine nucleophile.[4]
Materials:
-
3-Aryl-5-chloroisoxazole
-
Anhydrous Iron(II) Chloride (FeCl₂)
-
Dry Acetonitrile (CH₃CN)
-
Amine nucleophile (e.g., morpholine)
-
2-Picoline
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Argon (Ar) atmosphere
Procedure:
-
To a solution of the 3-aryl-5-chloroisoxazole (1.0 equiv.) in dry acetonitrile, add anhydrous FeCl₂ (0.1 equiv.).
-
Stir the mixture at room temperature under an argon atmosphere. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting 5-chloroisoxazole is consumed.
-
In a separate flask, dissolve the amine nucleophile (1.0 equiv.) and 2-picoline (1.0 equiv.) in dry acetonitrile.
-
Add the solution of the amine and 2-picoline to the reaction mixture containing the in situ generated 2H-azirine-2-carbonyl chloride.
-
Stir the resulting mixture at room temperature for 1-2 hours.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2H-azirine-2-carboxamide.
Protocol 2: Asymmetric Synthesis of a 2H-Azirine-2-carboxylate Ester via Cinchona Alkaloid-Mediated Neber Reaction
This protocol is adapted from the synthesis of a dysidazirine analogue.
Materials:
-
β-Ketoester
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Quinidine
-
Toluene
Procedure:
-
Oxime formation: Dissolve the β-ketoester in pyridine and add hydroxylamine hydrochloride. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Tosylation: Cool the reaction mixture to 0 °C and add p-toluenesulfonyl chloride portion-wise. Allow the reaction to warm to room temperature and stir until the oxime is fully consumed.
-
Work-up: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with saturated aqueous copper(II) sulfate, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime tosylate.
-
Asymmetric Cyclization: Dissolve the crude oxime tosylate in toluene at 0 °C. Add quinidine and stir the mixture at this temperature. The reaction progress may be slow; brief warming to 10 °C can be employed to ensure complete consumption of the starting material.
-
Purification: After the reaction is complete, purify the mixture by column chromatography on silica gel to yield the enantiomerically enriched 2H-azirine-2-carboxylate ester.
Visualizations
Caption: Synthetic pathways to functionalized amino acids.
Caption: Workflow for FeCl₂-catalyzed synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Asymmetric Synthesis of 2H-Azirine 2-Carboxylate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives [beilstein-journals.org]
- 7. Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Photolysis of 2H-Azirines for Nitrile Ylide Generation and Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The photochemical activation of 2H-azirines to generate highly reactive nitrile ylide intermediates is a powerful strategy in modern organic synthesis. This method provides a versatile entry into a wide array of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[1][2] The process involves the light-induced ring-opening of the strained 2H-azirine ring, yielding a transient nitrile ylide. This 1,3-dipole can then be trapped in situ by various dipolarophiles in [3+2] cycloaddition reactions to construct five-membered rings with high regioselectivity.[3][4] This application note provides a detailed overview of the synthesis of 2H-azirines, their photochemical conversion to nitrile ylides, and subsequent cycloaddition reactions, complete with experimental protocols and quantitative data.
Reaction Mechanism and Workflow
The overall transformation begins with a 2H-azirine, which upon irradiation with UV light, undergoes a C-C bond cleavage to form a nitrile ylide. This reactive intermediate is then trapped by an electron-deficient alkene or other dipolarophile to afford the desired cycloadduct, typically a dihydropyrrole derivative.[3][5]
Caption: General reaction scheme for the photogeneration of a nitrile ylide from a 2H-azirine and its subsequent [3+2] cycloaddition.
The experimental workflow for this process can be streamlined, particularly with the use of continuous-flow reactors, which offer advantages in terms of reaction control, scalability, and safety.[3][6]
Caption: A typical experimental workflow for the photochemical cycloaddition of 2H-azirines.
Synthesis of 2H-Azirines
A common and practical method for the synthesis of 2H-azirines is the oxidative cyclization of enamines using reagents like phenyliodine(III) diacetate (PIDA) or molecular iodine.[7] Another versatile route involves the thermal or photochemical decomposition of vinyl azides.[3][6] The isomerization of isoxazoles can also be employed to produce 2H-azirine derivatives.[8]
Experimental Protocols
Protocol 1: Synthesis of a 3-Aryl-2H-azirine from an Enamine
This protocol is adapted from the oxidative cyclization of enamines.[7]
Materials:
-
Substituted enamine (1.0 eq)
-
Phenyliodine(III) diacetate (PIDA) (1.2 eq)
-
Dichloromethane (CH₂Cl₂) as solvent
Procedure:
-
Dissolve the enamine in CH₂Cl₂ in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add PIDA portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2H-azirine.
Protocol 2: Photochemical [3+2] Cycloaddition of a 2H-Azirine with an Alkene in a Flow Reactor
This protocol is based on the continuous-flow synthesis of dihydropyrroles.[3][6]
Materials:
-
3-Aryl-2H-azirine (1.0 eq)
-
Electron-deficient alkene (e.g., acrylonitrile, 2.0-5.0 eq)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Photochemical flow reactor equipped with a UV lamp (e.g., 254 nm or 300 nm) and FEP tubing.
Procedure:
-
Prepare a solution of the 3-aryl-2H-azirine and the alkene in the chosen solvent. The concentration typically ranges from 0.01 to 0.05 M.
-
Set up the photochemical flow reactor according to the manufacturer's instructions.
-
Pump the reaction mixture through the FEP tubing of the flow reactor at a defined flow rate to control the residence time (e.g., 10-30 minutes).
-
Irradiate the tubing with the UV lamp.
-
Collect the product solution at the outlet of the reactor.
-
Once all the starting material has been passed through the reactor, evaporate the solvent and excess alkene under reduced pressure.
-
Purify the crude product by column chromatography to yield the dihydropyrrole.
Quantitative Data Summary
The following table summarizes representative quantitative data for the photochemical cycloaddition of 2H-azirines with various dipolarophiles.
| 2H-Azirine Substituent (R¹) | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Phenyl | Acrylonitrile | 2-Cyano-5-phenyl-1-pyrroline | 75 | - | [3] |
| 4-Methoxyphenyl | Methyl acrylate | 2-Methoxycarbonyl-5-(4-methoxyphenyl)-1-pyrroline | 82 | - | [3] |
| Phenyl | Dimethyl fumarate | trans-2,3-Dimethoxycarbonyl-5-phenyl-1-pyrroline | 91 | >20:1 | [9] |
| Naphthyl | Acrylonitrile | 2-Cyano-5-(naphthyl)-1-pyrroline | 68 | - | [10] |
| Phenyl | Diisopropyl azodicarboxylate | 1,2-Diisopropyl-4-phenyl-1,2,3,4-tetrahydro-1,2,4-triazole-3,5-dione | 85 | - | [3] |
Applications in Drug Development
The resulting nitrogen-containing heterocycles, such as pyrrolidines and their derivatives, are valuable scaffolds in medicinal chemistry.[11] The ability to rapidly generate molecular complexity from relatively simple precursors makes this photochemical approach attractive for the synthesis of compound libraries for drug discovery. The nitrile group itself can act as a bioisostere for other functional groups and can participate in key interactions with biological targets.[11]
Caption: Logical flow from starting materials to drug development applications.
Conclusion
The photolysis of 2H-azirines to generate nitrile ylides for cycloaddition reactions is a robust and efficient method for the synthesis of complex nitrogen-containing heterocycles. The mild reaction conditions, high yields, and amenability to flow chemistry make it a valuable tool for researchers in organic synthesis and drug development. The detailed protocols and compiled data provided herein serve as a practical guide for the implementation of this powerful synthetic strategy.
References
- 1. Heterocycle Synthesis Through Photochemical Transformation of 2H-Azirines | springerprofessional.de [springerprofessional.de]
- 2. researchgate.net [researchgate.net]
- 3. [3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile ylide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. repo.uni-hannover.de [repo.uni-hannover.de]
- 7. 2H-Azirine synthesis [organic-chemistry.org]
- 8. BJOC - Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Neber Rearrangement for Azirine Synthesis
Welcome to the technical support center for the Neber rearrangement. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of 2H-azirines.
Frequently Asked Questions (FAQs)
Q1: What is the Neber rearrangement and its application in azirine synthesis?
The Neber rearrangement is an organic reaction that converts a ketoxime into an α-amino ketone through an azirine intermediate.[1][2] For researchers focused on synthesizing 2H-azirines, the reaction is typically stopped at the intermediate stage. The process involves converting a ketoxime to an O-sulfonate (like a tosylate), which then rearranges in the presence of a base to form the desired 2H-azirine.[1][3] These highly strained, three-membered heterocycles are valuable building blocks in organic synthesis.[4]
Q2: What is the general mechanism for the formation of the azirine intermediate?
The reaction proceeds through the following key steps:
-
O-Sulfonylation: The hydroxyl group of the ketoxime is converted into a good leaving group, typically by reacting it with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a mild base like pyridine.
-
Deprotonation: A strong base (e.g., an alkoxide) abstracts an acidic α-hydrogen from the carbon adjacent to the imine, generating a carbanion.[5][6]
-
Intramolecular Cyclization: The newly formed carbanion acts as a nucleophile, attacking the nitrogen atom and displacing the sulfonate leaving group in an intramolecular substitution reaction. This ring-closing step forms the 2H-azirine intermediate.[5]
Q3: What are the typical starting materials and reagents required?
-
Substrate: A ketone with at least one α-hydrogen. Aldoximes generally do not undergo the rearrangement.[7]
-
Oxime Formation: Hydroxylamine, typically as a hydrochloride salt.
-
Leaving Group Activation: A sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl).
-
Base: A strong, non-nucleophilic base is crucial. Common choices include potassium ethoxide, sodium ethoxide, potassium tert-butoxide, or sodium hydride.[6][7]
-
Solvent: Anhydrous alcohols (like ethanol) or aprotic solvents (like toluene or DMSO) are often used.
Experimental Workflow and Protocols
Below is a generalized workflow for the Neber rearrangement, followed by a detailed experimental protocol for a representative reaction.
Caption: General workflow from starting ketone to isolated 2H-azirine.
Detailed Protocol: Synthesis of 2-methyl-3-phenyl-2H-azirine
This protocol is a representative example and may require optimization for different substrates.
Step 1: Preparation of Acetophenone Oxime O-tosylate
-
To a stirred solution of acetophenone oxime (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with cold 1M HCl (to remove pyridine), followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-tosylate, which can be used in the next step without further purification.
Step 2: Neber Rearrangement to 2-methyl-3-phenyl-2H-azirine
-
Prepare a solution of potassium ethoxide (KOEt) by carefully dissolving potassium metal (1.5 eq) in anhydrous ethanol (20 volumes) under an inert atmosphere (N₂ or Ar). Caution: This is a highly exothermic reaction.
-
Dissolve the crude acetophenone oxime O-tosylate from Step 1 in anhydrous ethanol.
-
Add the tosylate solution dropwise to the stirred solution of potassium ethoxide at 0 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, quench by pouring the mixture into ice-cold water.
-
Extract the product with a non-polar solvent like pentane or diethyl ether (3x).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous K₂CO₃ (to avoid any acidity).
-
Filter and carefully remove the solvent under reduced pressure at low temperature to avoid volatilizing the product.
-
The crude azirine can be purified by distillation under reduced pressure or by careful column chromatography on neutral or basic alumina.
Troubleshooting Guide
Problem: Low or No Yield of Azirine
A low yield is the most common issue. The following troubleshooting guide helps diagnose potential causes.
Caption: A logical guide for troubleshooting low azirine yields.
Q4: My reaction is producing the α-amino ketone instead of the azirine. How can I prevent this?
The azirine intermediate is susceptible to hydrolysis, which opens the ring to form an α-amino ketone. This is often the desired product in the classical Neber rearrangement.[1] To isolate the azirine, you must:
-
Maintain Anhydrous Conditions: Ensure all glassware is flame- or oven-dried and that all solvents and reagents are anhydrous.[8] The reaction should be run under an inert atmosphere.
-
Careful Workup: During the workup, avoid any acidic solutions. Wash organic layers with water or brine only. Use a basic drying agent like anhydrous potassium carbonate (K₂CO₃).
-
Isolate Promptly: Azirines can be unstable, so work up the reaction and purify the product without unnecessary delays.
Q5: I am observing significant amounts of a byproduct from the Beckmann rearrangement. How can I minimize this?
The Beckmann rearrangement is a common side reaction for ketoxime sulfonates.[1] Favorable conditions for the Neber rearrangement over the Beckmann include:
-
Presence of an α-Hydrogen: The Neber pathway requires an abstractable proton alpha to the imine. Substrates lacking this proton can only undergo the Beckmann rearrangement.
-
Choice of Base: Strong, sterically hindered bases favor proton abstraction (Neber) over nucleophilic attack or complexation that might facilitate the Beckmann pathway.
-
Temperature: Lower reaction temperatures generally favor the Neber rearrangement.
Caption: Competing reaction pathways for a ketoxime sulfonate.
Q6: My reaction stalls and does not go to completion. What should I try?
If starting material remains after an extended period, consider the following:
-
Base Deactivation: The base may have been deactivated by moisture or an acidic impurity. Try adding a fresh aliquot of the base.
-
Insufficient Base: The stoichiometry of the base might be too low. Increase the equivalents of base to 1.5–2.0.
-
Temperature: The activation energy for the deprotonation may not be met at the current temperature. Cautiously increase the reaction temperature and monitor for product formation and decomposition.
-
Solvent Effects: The choice of solvent can influence the solubility of the substrate and the efficacy of the base. Consider switching to a more polar aprotic solvent like DMSO if using an alcohol.
Optimization of Reaction Conditions
The yield and selectivity of the Neber rearrangement are highly dependent on the substrate, base, solvent, and temperature. Below is a table summarizing how different variables can affect the outcome, based on general observations in the literature.
| Parameter | Condition A | Condition B | Expected Outcome & Comments |
| Base | Potassium Ethoxide (KOEt) | Potassium tert-Butoxide (KOtBu) | KOtBu is more sterically hindered and may improve selectivity for proton abstraction over side reactions. |
| Solvent | Ethanol | Toluene | Ethanol is a protic solvent that can participate in the reaction. Toluene is aprotic and may reduce hydrolysis, but requires a base like NaH. |
| Temperature | 0 °C to Room Temp | Reflux | Higher temperatures can increase reaction rate but may also promote side reactions like the Beckmann rearrangement or product decomposition. |
| Leaving Group | Tosylate (-OTs) | Mesylate (-OMs) | Tosylate is a very common and effective leaving group. Mesylate is also effective and can sometimes offer different reactivity. |
For enantioselective synthesis of specific azirines, organocatalytic methods using chiral catalysts have been developed, achieving high yields and enantiomeric excesses.[9][10] These advanced methods require careful optimization of the catalyst loading and reaction conditions.
References
- 1. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 2. Neber Rearrangement | Ambeed [ambeed.com]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Neber rearrgment | PPTX [slideshare.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. The organocatalytic asymmetric Neber reaction for the enantioselective synthesis of spirooxindole 2H-azirines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Organocatalytic asymmetric Neber reaction for the synthesis of 2H-azirine carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yields in the Thermolysis of Vinyl Azides for Azirine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of azirines from the thermolysis of vinyl azides.
Troubleshooting Guide
This guide addresses common issues encountered during the thermolysis of vinyl azides and provides actionable solutions to improve reaction yields and minimize side products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Azirine Yield | 1. Reaction temperature is too low or too high: Insufficient temperature leads to incomplete conversion, while excessive heat can promote decomposition and side reactions.[1] 2. Inappropriate solvent: The polarity and boiling point of the solvent can significantly influence the reaction pathway. 3. Substrate reactivity: Aliphatic vinyl azides are often less reactive than their aryl counterparts.[2][3] 4. Short reaction time: The reaction may not have proceeded to completion. | 1. Optimize reaction temperature: Systematically screen temperatures, for example, in the range of 85-110°C for thermally sensitive substrates in a suitable solvent like toluene.[4][5] For more robust substrates, higher temperatures in a sealed tube or flow reactor may be necessary. 2. Solvent selection: Toluene is a commonly used and effective solvent.[1] For flow synthesis, cyclopentyl methyl ether (CPME) has been shown to be a good, less toxic option.[2] Acetonitrile can also be used, particularly in photochemical setups.[6] 3. Increase reaction time or re-process: For less reactive substrates, consider longer reaction times. In a flow chemistry setup, re-introducing the reaction mixture into the reactor can drive the reaction to completion.[2][3] 4. Monitor reaction progress: Use techniques like TLC, GC-MS, or 1H NMR to monitor the disappearance of the starting material and the formation of the product to determine the optimal reaction time. |
| Formation of Side Products (e.g., Ketenimines, Nitriles) | 1. Vinyl azide conformation: The s-cis conformer of a vinyl azide can preferentially decompose to form a ketenimine.[4] 2. Curtius-type rearrangement: This can be a competing reaction pathway, especially with certain substrate structures.[1] 3. High reaction temperature: Promotes alternative decomposition pathways.[1] | 1. Substrate design: If possible, modify the vinyl azide structure to favor the s-trans conformation, which is more likely to lead to the azirine.[4] 2. Lower reaction temperature: Employ the minimum temperature required for azirine formation to disfavor higher-energy side reaction pathways. 3. Consider alternative methods: Photolysis or transition-metal catalysis can sometimes provide a cleaner reaction profile at lower temperatures.[1] |
| Polymerization of the Product | 1. Azirine instability: Some azirines, particularly those with electron-withdrawing groups, can be unstable and prone to polymerization upon isolation.[2] 2. High concentration: Increased proximity of reactive molecules can facilitate polymerization. | 1. In-situ trapping: If the azirine is an intermediate for a subsequent reaction, consider performing a one-pot synthesis where the azirine is trapped by another reagent as it is formed. 2. Work-up at low temperature: Isolate and handle the azirine at reduced temperatures to minimize decomposition. 3. Use of dilute conditions: Running the reaction at a lower concentration may reduce the rate of polymerization. |
| Safety Concerns (e.g., rapid gas evolution, potential for explosion) | 1. Thermal instability of azides: Organic azides are energetic compounds that can decompose violently upon heating.[2][3] 2. Pressure build-up: The reaction releases nitrogen gas, which can lead to a dangerous pressure increase in a sealed vessel.[2][7] | 1. Use of flow chemistry: Microfluidic reactors offer superior temperature control and a smaller reaction volume at any given time, significantly improving the safety of the process.[2][3] 2. Slow heating and adequate venting: In a batch setup, heat the reaction mixture slowly and ensure the system is not sealed to allow for the safe release of nitrogen gas. A condenser can be used to prevent solvent loss. 3. Adherence to safety protocols: Always handle vinyl azides behind a blast shield, wear appropriate personal protective equipment (PPE), and avoid using metal spatulas which can form shock-sensitive metal azides.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the thermolysis of vinyl azides to form azirines?
A1: The optimal temperature is substrate-dependent. A good starting point for many aryl vinyl azides is in the range of 85-110°C when using a solvent like toluene.[4][5] For less reactive aliphatic vinyl azides, higher temperatures may be required.[2][3] It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific substrate that maximizes yield while minimizing side product formation.
Q2: What are the most common side products in this reaction, and how can I avoid them?
A2: Common side products include ketenimines, iminoketenes, and nitriles.[4] These often arise from alternative decomposition pathways of the vinyl azide or a vinyl nitrene intermediate. To minimize their formation, carefully control the reaction temperature, as excessive heat can favor these side reactions.[1] The conformation of the vinyl azide also plays a role; substrates that can easily adopt an s-cis conformation are more prone to forming ketenimines.[4]
Q3: Is it better to perform the thermolysis in a batch reactor or a flow system?
A3: For safety and process control, a flow system is highly recommended, especially for larger-scale reactions.[2][3] Flow reactors allow for precise control over temperature and residence time, leading to more consistent yields and minimizing the risks associated with the rapid release of nitrogen gas and the handling of potentially explosive compounds.[2][7] Batch reactions are suitable for small-scale synthesis and optimization, provided that appropriate safety precautions are taken.
Q4: My azirine product is unstable and decomposes upon purification. What can I do?
A4: The stability of 2H-azirines can vary significantly. If your product is unstable, consider using it in the next synthetic step without isolation. This can be achieved by performing an in-situ trapping experiment where the reagent for the subsequent reaction is present during the thermolysis. If isolation is necessary, perform all purification steps (e.g., chromatography, solvent removal) at low temperatures. Some highly reactive azirines, such as 3-(perfluorophenyl)-2H-azirine, are known to polymerize rapidly in the crude mixture.[2]
Q5: What are the key safety precautions I should take when working with vinyl azides?
A5: Vinyl azides are energetic compounds and should be handled with care. Always work behind a blast shield in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and gloves. Avoid friction, shock, and exposure to light and heat during storage.[5] Do not use metal spatulas or syringes with metal needles to handle azides, as this can lead to the formation of highly explosive heavy metal azides.[5] When performing the thermolysis, ensure that the system is not sealed to prevent pressure build-up from nitrogen gas evolution.[2][7] For disposal, do not mix azide-containing waste with acidic waste, as this can generate toxic and explosive hydrazoic acid.[5][8]
Quantitative Data Summary
The following tables summarize reported yields for azirine synthesis under various conditions to provide a baseline for comparison.
Table 1: Influence of Reaction Conditions on Azirine Yield in Flow Synthesis
| Substrate | Conditions | Residence Time | Yield (%) | Reference |
| 1-(1-azidovinyl)-4-methylbenzene | 130°C, 0.25 M in CPME | 4 min | 33 | [9] |
| 1-(1-azidovinyl)-4-methylbenzene | 130°C, 0.25 M in CPME | 8 min | 65 | [9] |
| 1-(1-azidovinyl)-4-methylbenzene | 130°C, 0.25 M in CPME | 16 min | >99 | [9] |
| Aryl vinyl azides with EWG | 420 nm LED, 0.1 M in MeCN | 30 min | ~76 | [7] |
| Aryl vinyl azides with EDG | 450 nm LED, 0.1 M in MeCN | 60 min | 65-81 | [7] |
EWG: Electron-withdrawing group, EDG: Electron-donating group
Table 2: Representative Yields for Thermally Generated Azirines and Subsequent Products
| Vinyl Azide Type | Reaction | Solvent | Temperature (°C) | Yield (%) | Product | Reference |
| α-phenyl vinyl azide | Vapor phase pyrolysis | - | - | 65 | 2-phenylazirine | [1] |
| β-aryl vinyl azides | Continuous flow thermolysis | Toluene | - | - | Indoles | [1] |
| Internal vinyl azides | Thermolysis with acetylacetone | Toluene | 85-100 | 74-96 | Substituted pyrroles | [4][5] |
| 2-azidoacrylamides | Pyrolysis | Toluene | - | - | 2H-azirine-3-carboxamides | [10] |
Experimental Protocols
Protocol 1: General Procedure for Batch Thermolysis of an Aryl Vinyl Azide
Safety Note: This procedure must be performed in a chemical fume hood behind a blast shield. All appropriate PPE must be worn.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl vinyl azide (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.1 M.
-
Heating: Place the flask in a pre-heated oil bath at 110°C.
-
Reaction Monitoring: Stir the reaction mixture at this temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. This may take several hours. The evolution of nitrogen gas should be observed.
-
Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the toluene. The crude azirine can then be purified by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent. It is advisable to perform the chromatography at a reduced temperature if the product is known to be unstable.
Visualizations
References
- 1. Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Vinyl azides in organic synthesis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Telescoped Flow Synthesis of Azacyclic Scaffolds Exploiting the Chromoselective Photolysis of Vinyl Azides and Azirines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
managing the instability of 2H-azirine intermediates in multi-step synthesis
Technical Support Center: Managing 2H-Azirine Intermediates
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with unstable 2H-azirine intermediates in multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes 2H-azirine intermediates so unstable?
A1: The high reactivity and instability of 2H-azirines stem from their significant ring strain, estimated to be greater than 170 kJ/mol.[1] This strain makes them susceptible to ring-opening reactions. Additionally, they possess a polarized carbon-nitrogen double bond (C=N), rendering them electrophilic and prone to nucleophilic attack.[1][2][3] Their instability is also demonstrated by their tendency to readily hydrolyze into α-amino ketones.[4]
Q2: What are the primary decomposition pathways for 2H-azirines?
A2: 2H-azirines primarily decompose through two main pathways, depending on the conditions:
-
Photochemical Cleavage: Under photolysis (e.g., UV light < 300 nm), 2H-azirines efficiently cleave the C2-C3 bond to form highly reactive nitrile ylide intermediates.[4][5] These can then be trapped by various dipolarophiles.
-
Thermal Cleavage: Upon heating, 2H-azirines typically undergo heterolysis of the C2-N bond to produce vinyl nitrene intermediates.[5][6] These can subsequently react to form products like indoles through reactions with nearby C-H bonds.[5]
Q3: Are all 2H-azirines equally unstable?
A3: No, the stability of 2H-azirines can vary significantly based on their substituents. For instance, the presence of fluorinated alkyl groups can dramatically increase the stability of the azirine ring, making the resulting compounds quite unreactive towards electrophiles or nucleophiles under neutral, acidic, or basic conditions.[3] Conversely, some derivatives, like 3-(perfluorophenyl)-2H-azirine, are prone to rapid polymerization.[7] 3-Aryl- and 3-heteroaryl-substituted 2H-azirine-2-carboxylic acids have been reported to be stable during prolonged storage.[8]
Q4: What are the most common methods for generating 2H-azirines?
A4: Common synthetic routes to 2H-azirines include:
-
Thermolysis or Photolysis of Vinyl Azides: This is a widely used method where the decomposition of a vinyl azide leads to the formation of a nitrene intermediate, which then cyclizes.[4][9][10]
-
Neber Rearrangement: This involves the base-mediated rearrangement of O-sulfonated ketoximes.[2][11]
-
Isomerization of Isoxazoles: This method can be catalyzed by agents like FeCl2 and is particularly useful for synthesizing 2H-azirine-2-carboxylic acid derivatives.[2][8][12]
-
Oxidation of Enamines: Enamines can be converted to 2H-azirines using oxidizing agents like phenyliodine(III) diacetate (PIDA) or molecular iodine.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Decomposition of 2H-azirine: The intermediate is too unstable under the reaction conditions (e.g., high temperature, acidic/basic medium). | a. Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for the formation of the azirine. b. In Situ Trapping: Generate the 2H-azirine in the presence of a trapping agent (e.g., a nucleophile or dipolarophile) to intercept it before it decomposes. c. Use Flow Chemistry: Microfluidic reactors offer better control over temperature and reaction time, minimizing decomposition. This has been shown to be effective for the synthesis of 2H-azirines from vinyl azides.[9][10] |
| 2. Incorrect Reaction Conditions for Formation: The conditions (e.g., base, catalyst, solvent) are not optimal for the specific substrate. | a. Screen Reaction Conditions: Systematically vary the base, solvent, and temperature. For Neber-type reactions, weaker bases like DABCO may favor 2H-azirine formation over stronger bases like t-BuOK, which can lead to other products.[13] b. Catalyst Choice: For isoxazole isomerization, ensure the appropriate catalyst (e.g., FeCl2, Rh2(Piv)4) is used.[12][13] | |
| Formation of Unwanted Side Products (e.g., Pyrroles, Oxazoles) | 1. Dimerization/Polymerization: The highly reactive 2H-azirine reacts with itself. | a. High Dilution: Run the reaction under high dilution to disfavor intermolecular reactions. b. Slow Addition: Add the precursor of the 2H-azirine (e.g., vinyl azide) slowly to a solution containing the trapping agent to maintain a low concentration of the intermediate. |
| 2. Rearrangement Products: The 2H-azirine rearranges to other structures (e.g., nitrile ylides leading to pyrroles, or isomerization to oxazoles). | a. Control Reaction Temperature: Higher temperatures can promote rearrangement. For example, isomerization of certain azirines to oxazoles occurs at elevated temperatures.[12] b. Photochemical vs. Thermal Conditions: Choose the generation method strategically. Photolysis favors nitrile ylide formation, while thermolysis favors vinyl nitrene formation.[5] Select conditions that avoid unwanted pathways. | |
| Difficulty Isolating the 2H-Azirine Intermediate | 1. Inherent Instability: The target azirine is simply too unstable to be isolated by standard purification methods (e.g., chromatography). | a. Proceed without Isolation: If the subsequent step is compatible, use the crude 2H-azirine solution directly. b. Derivatization for Stability: Convert the azirine into a more stable derivative for purification if the parent compound is unstable. For example, 2-halo-2H-azirines can be converted to more stable 2-phthalimido-2H-azirines.[1] |
| 2. Reaction with Purification Media: The azirine reacts with silica gel (acidic) or alumina during chromatography. | a. Use Neutral Purification Media: If chromatography is necessary, use deactivated or neutral supports. b. Non-Chromatographic Methods: Consider alternative purification methods like crystallization or distillation if the azirine is sufficiently stable. |
Key Experimental Protocols
Protocol 1: Generation and In Situ Trapping of a 2H-Azirine via Thermolysis of a Vinyl Azide
This protocol is adapted from flow chemistry procedures, which are recommended for safety and efficiency when handling organic azides.[7][9][10]
Objective: To generate a 2H-azirine intermediate from a vinyl azide and trap it in situ with a nucleophile.
Materials:
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Vinyl azide precursor (e.g., 1-(1-azidovinyl)benzene)
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Anhydrous solvent (e.g., Cyclopentyl methyl ether - CPME)
-
Nucleophile (e.g., Phenyllithium in a compatible solvent)
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Microfluidic flow reactor system with a heated reaction coil and back-pressure regulator
-
Syringe pumps
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Prepare a solution of the vinyl azide in anhydrous CPME (e.g., 0.1 M). Prepare a solution of the nucleophile.
-
System Setup: Set up the flow reactor with the desired reaction temperature (e.g., 150-180°C) and back-pressure (e.g., 8 bar) to manage nitrogen evolution safely.[7]
-
2H-Azirine Generation: Using a syringe pump, introduce the vinyl azide solution into the heated flow reactor at a defined flow rate to achieve the desired residence time for complete conversion. The thermolysis of the vinyl azide generates the 2H-azirine and nitrogen gas.
-
In Situ Trapping: Collect the output from the flow reactor (containing the 2H-azirine in CPME) in a cooled flask under an inert atmosphere. To this solution, add the nucleophile (e.g., PhLi) dropwise at a low temperature (e.g., -78°C to 0°C) to facilitate the nucleophilic addition to the azirine.
-
Work-up and Analysis: After the addition is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of NH4Cl). Extract the product, dry the organic layer, and concentrate it under reduced pressure. Analyze the product by NMR, GC-MS, or other appropriate techniques.
Visualizations
Logical Workflow for Managing 2H-Azirine Instability
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. Azirine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach [beilstein-journals.org]
- 10. A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.skbu.ac.in [journal.skbu.ac.in]
- 12. Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2H-Azirine synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of Methyl 3-Phenyl-2H-azirine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3-phenyl-2H-azirine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main established methods for synthesizing this compound and related derivatives are:
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Thermal or Photochemical Decomposition of a Vinyl Azide Precursor: This involves the cyclization of a precursor like methyl (Z)-2-azido-3-phenylacrylate. The vinyl azide itself is typically synthesized from a corresponding α,β-unsaturated ester.
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Isomerization of an Isoxazole Precursor: This route utilizes the rearrangement of a substituted isoxazole, such as a methyl 5-halo-3-phenylisoxazole-4-carboxylate, often catalyzed by a transition metal complex like iron(II) chloride or a rhodium(II) catalyst.[1][2]
-
Modified Neber Rearrangement: While a more general method for 2H-azirine synthesis, a modified Neber reaction of a suitably substituted α-chloro ketoxime can, in principle, yield the desired product.
Q2: I am getting a low yield of the desired azirine. What are the most common side reactions?
A2: Low yields are often attributable to several competing side reactions, depending on your synthetic route:
-
From Vinyl Azide:
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Nitrile Ylide Formation: Photochemical or thermal decomposition can lead to C-C bond cleavage, forming a nitrile ylide. This intermediate can be trapped by solvents or other reagents, or undergo other rearrangements.
-
Ketenimine Formation: C-N bond cleavage can result in the formation of a ketenimine.[3] The presence of an electron-withdrawing group, like the methyl carboxylate, can influence the propensity for this pathway.
-
Polymerization: 2H-azirines can be unstable and prone to polymerization, especially if not handled at low temperatures or if impurities are present.
-
-
From Isoxazole:
-
Oxazole Formation: At elevated temperatures, the intermediate 2H-azirine can undergo ring-opening to a nitrile ylide, which can then cyclize to form a thermodynamically more stable oxazole.[1]
-
Incomplete Isomerization: The isomerization may not go to completion, leaving unreacted starting material.
-
-
From Neber Rearrangement:
-
Beckmann Rearrangement: This is a classic side reaction for oximes under acidic or thermal conditions, leading to the formation of an amide instead of the azirine.
-
Q3: My product seems to be unstable and decomposes upon purification. How can I improve its stability?
A3: this compound is a strained molecule and can be sensitive to heat, light, and acid.
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Temperature Control: Keep the reaction and purification temperatures as low as possible. Use cold solvents for extraction and chromatography.
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Purification Method: Column chromatography on silica gel can sometimes lead to decomposition. Consider using neutral alumina or a shorter silica plug. Distillation should be performed under high vacuum and at a low temperature.
-
Storage: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., -20 °C) and protected from light.
Troubleshooting Guides
Problem 1: Low or No Yield in Synthesis from Vinyl Azide
| Symptom | Possible Cause | Suggested Solution |
| No product formation, starting material recovered | Reaction temperature too low or reaction time too short for thermal decomposition. | Gradually increase the reflux temperature or extend the reaction time. Monitor the reaction progress by TLC or 1H NMR. |
| Complex mixture of products observed | Formation of side products like nitrile ylides or ketenimines. | If using photolysis, the wavelength of light can be critical. Try different light sources or filters. For thermolysis, consider using a lower boiling point solvent to avoid over-heating. Ensure high purity of the starting vinyl azide. |
| Formation of a polymeric residue | The formed azirine is polymerizing under the reaction conditions. | Conduct the reaction at a higher dilution. Ensure the reaction is performed under an inert atmosphere to exclude oxygen and moisture which can initiate polymerization. |
Problem 2: Formation of Oxazole as a Major Byproduct in Isoxazole Isomerization
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of a second product identified as an oxazole | The reaction temperature is too high, favoring the rearrangement of the azirine to the oxazole via a nitrile ylide intermediate. | Lower the reaction temperature. If using a catalyst like FeCl2, ensure it is anhydrous and of high purity, as this can affect the required reaction temperature. Optimize the catalyst loading. |
| Reaction is sluggish at lower temperatures | The catalyst activity is low at the reduced temperature. | Screen different catalysts. For example, Rh(II) catalysts might be effective at lower temperatures than Fe(II) catalysts for certain substrates.[1] |
Experimental Protocols
Key Experiment 1: Synthesis via Thermal Decomposition of Methyl (Z)-2-azido-3-phenylacrylate
This protocol is adapted from the synthesis of 3-phenyl-2H-azirine-2-carboxaldehyde.
-
Synthesis of the Vinyl Azide Precursor:
-
Methyl (E)-3-phenylacrylate (methyl cinnamate) is converted to its corresponding α,β-dibromo ester by reaction with bromine in a suitable solvent like carbon tetrachloride.
-
The dibromo ester is then subjected to dehydrobromination and azidation using sodium azide in a polar aprotic solvent like DMF to yield methyl (Z)-2-azido-3-phenylacrylate. The stereochemistry of the vinyl azide is important for efficient cyclization.
-
-
Thermal Cyclization to this compound:
-
A solution of methyl (Z)-2-azido-3-phenylacrylate in an inert, high-boiling solvent (e.g., toluene or xylene) is heated to reflux.
-
The reaction is monitored by the evolution of nitrogen gas and by TLC analysis.
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Upon completion, the solvent is removed under reduced pressure at a low temperature.
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The crude product is purified by vacuum distillation or column chromatography on neutral alumina.
-
Key Experiment 2: Synthesis via FeCl2-Catalyzed Isomerization of Methyl 5-chloro-3-phenylisoxazole-4-carboxylate
This protocol is based on the synthesis of related 3-aryl-2H-azirine-2,2-dicarboxylates.[1][2]
-
Preparation of the Isoxazole Precursor:
-
The synthesis of the starting methyl 5-chloro-3-phenylisoxazole-4-carboxylate can be achieved through multi-step sequences starting from commercially available materials.
-
-
FeCl2-Catalyzed Isomerization:
-
To a solution of the isoxazole precursor in anhydrous acetonitrile is added a catalytic amount of anhydrous iron(II) chloride under an inert atmosphere.
-
The reaction mixture is stirred at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
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The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography or vacuum distillation.
-
Quantitative Data Summary
| Synthetic Route | Product | Yield (%) | Side Products | Reference |
| FeCl2-catalyzed isomerization of 3-phenyl-5-chloroisoxazole-4-carbonyl chloride followed by reaction with methanol | Dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate | 99 | Complex mixture with branched alcohols | [2] |
| FeCl2-catalyzed isomerization of 3-phenyl-5-chloroisoxazole-4-carbonyl chloride followed by reaction with ethanol | Diethyl 3-phenyl-2H-azirine-2,2-dicarboxylate | 76 | - | [2] |
| Thermal decomposition of (1-azido-3,3-dimethoxy-1-propenyl)benzene | 2-(Dimethoxymethyl)-3-phenyl-2H-azirine | 78-93 | - | Organic Syntheses |
Visualizations
Caption: Experimental workflow for the synthesis of this compound from a vinyl azide precursor.
Caption: Competing reaction pathways in the decomposition of the vinyl azide precursor.
Caption: Side reaction pathway in the isomerization of an isoxazole to a 2H-azirine.
References
troubleshooting low conversion rates in azirine functionalization
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals address low conversion rates in azirine functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates in azirine functionalization?
Low conversion rates in reactions involving 2H-azirines often stem from several key factors. Due to their high ring strain, azirines are susceptible to various reaction pathways, and achieving high yield requires careful control of conditions.[1] Common culprits include catalyst inefficiency or deactivation, suboptimal reaction conditions (temperature, time, concentration), poor substrate reactivity due to steric or electronic effects, and issues with the purity of reagents or solvents.[2][3][4] The choice of catalyst, whether it's a Lewis acid, a transition metal complex, or an organocatalyst, is particularly critical and highly dependent on the specific transformation.[3][5]
Q2: How does the structure of the azirine substrate affect conversion rates?
The substituents on the azirine ring play a significant role in its reactivity. Steric hindrance can impede the approach of a nucleophile or catalyst, leading to lower yields.[2] For example, heavily substituted ketimines may fail to form the desired bicyclic aziridine product due to steric effects.[2] Conversely, electron-withdrawing groups on the ring can enhance the electrophilicity of the C=N bond, potentially increasing reactivity towards nucleophiles, but they can also influence the stability of intermediates.[4] The nature of the substituent dictates the mode of ring cleavage and subsequent reaction pathways.[6]
Q3: My catalyst seems to be inactive or provides low yield. What are the potential reasons?
Catalyst inefficiency is a primary suspect in low-conversion reactions. Potential reasons include:
-
Incorrect Catalyst Choice: The catalyst may not be active enough for the specific azirine substrate or nucleophile. For instance, in acid-catalyzed ring-opening reactions, some Lewis acids may cause decomposition while others efficiently promote the reaction.[3]
-
Catalyst Poisoning: Trace impurities in starting materials, reagents, or solvents can bind to the catalyst's active site and deactivate it.
-
Atmosphere and Moisture: Many catalysts, particularly organometallic complexes, are sensitive to air and moisture. Reactions may require an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents.
-
Insufficient Catalyst Loading: While desirable to use low loadings, the amount may be insufficient for complete conversion, especially if minor deactivation pathways exist.
Q4: Can solvent choice significantly impact the reaction yield and selectivity?
Yes, the solvent can have a profound effect on both the rate and outcome of azirine functionalization. A solvent screen is often a crucial step in reaction optimization.[3][7] For example, in a Lewis acid-catalyzed ring-opening, dichloromethane (CH₂Cl₂) was found to be the solvent of choice, while reactions in THF led to polymerization and those in toluene or Et₂O resulted in incomplete conversion.[3] In other systems, less polar solvents like PhCF₃ have been shown to be optimal.[7] The solvent can influence substrate and catalyst solubility, stabilize or destabilize intermediates, and in some cases, participate in the reaction.
Troubleshooting Guide for Low Conversion
Problem: My reaction has stalled with significant starting material remaining.
This is a common issue indicating a problem with reaction kinetics or catalyst activity.
| Possible Cause | Suggested Action |
| Insufficient Reaction Time/Temperature | Monitor the reaction by TLC or LC-MS at regular intervals. If the reaction is slow but clean, consider increasing the reaction time or temperature incrementally. |
| Catalyst Deactivation | Prepare fresh catalyst or use a new bottle. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. Purify solvents and reagents to remove potential catalyst poisons. |
| Low Reagent Concentration | If the reaction is bimolecular, low concentrations can slow the rate. Try increasing the concentration of the limiting reagent. |
| Reversible Reaction | The reaction may be reaching equilibrium. If possible, try to remove a byproduct (e.g., water, if formed) to drive the reaction forward. |
Problem: The conversion is high, but the yield of the desired product is low due to byproduct formation.
This suggests issues with selectivity (chemo-, regio-, or stereo-selectivity).
| Possible Cause | Suggested Action |
| Incorrect Regioselectivity | The nucleophile may be attacking an unintended position. The choice of catalyst and protecting groups on the azirine nitrogen can strongly influence regioselectivity.[5] Consider screening different catalysts or modifying the substrate. |
| Substrate/Product Decomposition | The highly strained azirine ring or the desired product may be unstable under the reaction conditions.[8] Try running the reaction at a lower temperature or for a shorter duration. A milder catalyst or base might also prevent decomposition.[2] |
| Side Reactions | Azirines can undergo various reactions like polymerization or rearrangement.[3][8] Adjusting the concentration, temperature, or order of addition of reagents can sometimes minimize these pathways. |
Data on Reaction Optimization
Quantitative data is crucial for troubleshooting. The following tables summarize the impact of key variables on reaction yield, based on literature findings.
Table 1: Effect of Lewis Acid Catalyst and Solvent on Azirine Ring-Opening Yield
This table illustrates the optimization of the reaction between a phenyl tosyl hydrazone and a phenyl tosylaziridine to form an aminohydrazone intermediate.
| Entry | Catalyst (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | None | CH₂Cl₂ | 24 | 0 | [3] |
| 2 | BF₃·OEt₂ (1.0) | CH₂Cl₂ | 24 | 37 | [3] |
| 3 | BF₃·OEt₂ (cat.) | CH₂Cl₂ | 1 | 90 | [3] |
| 4 | BF₃·OEt₂ (cat.) | THF | 1 | Polymerization | [3] |
| 5 | BF₃·OEt₂ (cat.) | Toluene | 1 | Incomplete Conv. | [3] |
| 6 | BF₃·OEt₂ (cat.) | Et₂O | 1 | Incomplete Conv. | [3] |
Data synthesized from an optimization study showing that a catalytic amount of BF₃·OEt₂ in CH₂Cl₂ for 1 hour provides the optimal yield.
Table 2: Influence of Base on the Yield of Fused Aziridine Formation
This table shows the effect of different bases on the [2+1] annulation reaction to form a fused aziridine.
| Entry | Base | Yield (%) | Reference |
| 1 | K₂CO₃ | 96 | [2] |
| 2 | Na₂CO₃ | 98 | [2] |
| 3 | Cs₂CO₃ | 98 | [2] |
| 4 | KOH | Moderate | [2] |
| 5 | NaOH | Moderate | [2] |
| 6 | Et₃N | ~100 | [2] |
Data from a base screening study indicating that while inorganic carbonates give excellent yields, the organic base Et₃N provided near-quantitative yield in a shorter time.
Key Experimental Protocols
Protocol: Screening of Lewis Acid Catalysts for Azirine Ring-Opening
This protocol provides a general method for efficiently screening multiple catalysts to identify optimal conditions for nucleophilic ring-opening of a 2H-azirine.
1. Preparation:
- Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.
- Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.
- Prepare stock solutions of the azirine substrate and the nucleophile in the chosen reaction solvent (e.g., anhydrous CH₂Cl₂) to ensure accurate addition.
2. Reaction Setup:
- Arrange a series of labeled, dry reaction vials (e.g., 4 mL vials) with magnetic stir bars.
- Under an inert atmosphere (in a glovebox or using a Schlenk line), add the azirine stock solution (e.g., 0.1 mmol) to each vial.
- Add the nucleophile stock solution (e.g., 0.12 mmol, 1.2 equiv) to each vial.
3. Catalyst Addition:
- To each vial, add a different Lewis acid catalyst (e.g., 10 mol % of BF₃·OEt₂, Sc(OTf)₃, Cu(OTf)₂, etc.). For solid catalysts, weigh them out in the glovebox. For liquid catalysts, add them via syringe.
- Include a "no catalyst" control reaction in one vial.
4. Reaction and Monitoring:
- Seal the vials and place them in a temperature-controlled block on a magnetic stir plate.
- Stir the reactions at the desired temperature (e.g., room temperature).
- After a set time (e.g., 1 hour), take a small aliquot from each reaction vial for analysis.
- Quench the aliquot by adding it to a vial containing a small amount of saturated NaHCO₃ solution and ethyl acetate.
- Analyze the organic layer of the quenched aliquot by TLC, GC-MS, or LC-MS to determine the conversion and formation of the desired product.
5. Analysis:
- Compare the results from all catalysts. Identify the catalyst(s) that provide the highest conversion to the desired product with the fewest byproducts.
- The most promising candidates can then be subjected to further optimization (e.g., varying catalyst loading, temperature, or concentration).
Visual Guides
Caption: Troubleshooting workflow for low conversion rates.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azirine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Azirine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing azirine synthesis.
Troubleshooting Guides
This section addresses common issues encountered during azirine synthesis experiments.
Question: I am observing a low yield of my desired azirine product. What are the potential causes and how can I improve it?
Answer:
Low yields in azirine synthesis can stem from several factors, ranging from reaction conditions to the stability of the starting materials and products. Here is a systematic guide to troubleshooting low yields:
1. Catalyst Activity and Loading:
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the reactants or solvent. Ensure all reagents and solvents are of high purity and appropriately dried. For metal catalysts, consider the possibility of oxidation or poisoning.
-
Insufficient Catalyst Loading: The catalyst concentration might be too low for efficient conversion. While higher loading can increase the reaction rate, it may also lead to side reactions. It is crucial to optimize the catalyst loading systematically. For sterically hindered substrates, a higher catalyst loading (e.g., up to 6 mol%) may be necessary to achieve a good yield.[1]
2. Reaction Conditions:
-
Temperature: Azirine synthesis can be highly sensitive to temperature. The thermolysis of vinyl azides, for instance, requires high temperatures, but excessive heat can lead to decomposition of the product.[2] Conversely, some catalytic reactions require mild conditions to prevent catalyst deactivation and side product formation. Optimization of the reaction temperature is critical.
-
Reaction Time: Incomplete conversion due to insufficient reaction time is a common issue. Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time.[3] Prolonged reaction times can sometimes lead to product decomposition.
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Aprotic solvents are often preferred for azirine synthesis. For instance, in certain hypervalent iodine-mediated syntheses, DCE (1,2-dichloroethane) has been found to be ideal.[4] The polarity of the solvent can influence the stability of intermediates and the solubility of reactants and catalysts.
3. Starting Material Quality and Stability:
-
Purity of Starting Materials: Impurities in the starting materials can interfere with the catalyst and lead to side reactions. Purify all starting materials before use.
-
Stability of Vinyl Azides: If using vinyl azides, be aware that they can be thermally unstable and may decompose upon storage. It is often best to use them freshly prepared.[2]
4. Side Reactions:
-
Neber Rearrangement Side Products: In the Neber rearrangement, the formation of α-amino ketones via hydrolysis of the azirine can be a significant side reaction.[5][6] Minimizing water content in the reaction is crucial. Other potential side products include dihydropyrazines and pyrazines from the self-condensation of α-amino ketones.[7]
-
Beckmann Rearrangement: For ketoxime-based syntheses, the Beckmann rearrangement can be a competing reaction.[6] The choice of base and reaction conditions can influence the selectivity between the Neber and Beckmann pathways.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting workflow for addressing low yields in azirine synthesis.
Question: My asymmetric azirine synthesis is resulting in low enantioselectivity. What factors influence the stereochemical outcome and how can I improve it?
Answer:
Achieving high enantioselectivity is a common challenge in asymmetric catalysis. Several factors can influence the stereochemical control of the reaction.
1. Catalyst and Ligand Choice:
-
Chiral Catalyst/Ligand: The choice of the chiral catalyst or ligand is paramount. For organocatalyzed reactions, such as the Neber rearrangement, cinchona alkaloids and their derivatives have shown to be effective. The structure of the catalyst, including the substituents, can have a profound impact on enantioselectivity.
-
Catalyst Purity: Ensure the chiral catalyst is of high enantiomeric purity.
2. Reaction Conditions:
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and thus affect enantioselectivity. Non-polar solvents are often preferred. The presence of coordinating solvents can sometimes be detrimental.
-
Additives: In some cases, the addition of co-catalysts or additives can enhance enantioselectivity. For instance, in certain copper-catalyzed reactions, the choice of the counter-ion can play a role.
3. Substrate Effects:
-
Steric and Electronic Properties: The steric and electronic properties of the substrate can influence how it interacts with the chiral catalyst. A good match between the substrate and the catalyst's chiral environment is necessary for high enantioselectivity.
4. Moisture and Air Sensitivity:
-
Anhydrous and Inert Conditions: Many asymmetric catalytic systems are sensitive to moisture and air. The presence of water can hydrolyze the catalyst or intermediates, leading to a loss of enantioselectivity. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2H-azirines?
A1: The most prevalent methods for the synthesis of 2H-azirines include:
-
Thermolysis of Vinyl Azides: This method involves the thermal decomposition of vinyl azides, which proceeds through a nitrene intermediate to form the azirine ring.[2]
-
Neber Rearrangement: This reaction involves the treatment of ketoxime sulfonates with a base to yield 2H-azirines.[5][6] It is a widely used method for accessing functionalized azirines.
-
Oxidative Cyclization of Enamines: Enamines can be converted to 2H-azirines through oxidative cyclization using reagents like phenyliodine(III) diacetate (PIDA).[8]
-
From Isoxazoles: Photolysis or thermolysis of isoxazoles can lead to the formation of azirines through ring contraction.[8]
Q2: How do I choose the right catalyst for my azirine synthesis?
A2: The choice of catalyst depends on the specific transformation you are performing.
-
For aziridination of olefins: Rhodium(II) and Copper(I) complexes are commonly used.[8][9] The choice of ligands on these metals can be tuned to optimize reactivity and selectivity.
-
For asymmetric synthesis: Chiral organocatalysts, such as those derived from cinchona alkaloids or bifunctional thioureas, are effective for reactions like the asymmetric Neber rearrangement.[5] Chiral metal complexes are also widely employed.
-
For reactions involving C-H activation: Iron and copper catalysts have been used in combination with photoredox catalysts for the synthesis of azirines via C-H imination.[6]
Catalyst Selection Workflow
Caption: A decision-making workflow for selecting a suitable catalyst for azirine synthesis.
Q3: What are the safety precautions I should take when working with azirines and their precursors?
A3:
-
Vinyl Azides: These are potentially explosive and should be handled with care. It is recommended to use them in solution and avoid isolation of the pure substance if possible. Perform reactions behind a blast shield.
-
Azirines: While generally more stable than vinyl azides, azirines are still highly strained and reactive molecules. They can be sensitive to heat and acid. Store them at low temperatures and under an inert atmosphere.
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: How can I purify my azirine product?
A4: The purification method will depend on the stability and physical properties of your azirine.
-
Chromatography: Flash column chromatography on silica gel is a common method for purifying azirines. It is important to use a non-acidic eluent system and to perform the chromatography quickly to minimize decomposition on the silica.
-
Distillation: For volatile and thermally stable azirines, distillation under reduced pressure can be an effective purification method.
-
Crystallization: If the azirine is a solid, recrystallization from an appropriate solvent system can be used for purification.
Data Presentation
Table 1: Comparison of Catalytic Systems for Aziridination of Styrene
| Catalyst System | Nitrogen Source | Solvent | Yield (%) | ee (%) | Reference |
| Dirhodium(II) caprolactamate | p-toluenesulfonamide | Dichloromethane | High | N/A | [9] |
| Copper(I)/L-proline | Chiral sulfinamide | Toluene | Good | Excellent | [2] |
| (DHQD)₂PHAL (organocatalyst) | In situ from isatin ketoxime | Dichloromethane | Good to Excellent | up to 92:8 er | [10] |
| Cinchona alkaloid sulfonamide | In situ from α-azidoacrylate | Dichloromethane | 61-99 | up to 98 | [1] |
Table 2: Influence of Solvent on Azirine Synthesis Yield
| Reaction | Catalyst | Solvent | Yield (%) | Reference |
| Hypervalent iodine-mediated cyclization | None | Methanol | Low | [4] |
| Hypervalent iodine-mediated cyclization | None | Acetic Acid | Low | [4] |
| Hypervalent iodine-mediated cyclization | None | Dichloromethane | 65 | [4] |
| Hypervalent iodine-mediated cyclization | None | 1,2-Dichloroethane | 80 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Thermolysis of a Vinyl Azide to a 2H-Azirine
This protocol is adapted from a flow chemistry approach, which offers enhanced safety and control over this potentially hazardous reaction.[2]
-
Preparation of the Vinyl Azide Solution: Prepare a 0.25 M solution of the desired vinyl azide in a suitable high-boiling solvent such as cyclopentyl methyl ether (CPME).
-
Flow Reactor Setup: Set up a microfluidic reactor system equipped with a high-pressure syringe pump, a heated coil reactor, and a back-pressure regulator.
-
Reaction Execution:
-
Heat the coil reactor to the optimized temperature (e.g., 130 °C).
-
Pump the vinyl azide solution through the reactor at a flow rate that corresponds to the desired residence time (e.g., 16 minutes for complete conversion in some cases).[2] The evolution of nitrogen gas will occur.
-
The back-pressure regulator (e.g., set to 8 bar) is used to manage the pressure generated from nitrogen evolution.[2]
-
-
Work-up and Purification:
-
Collect the reaction mixture exiting the reactor.
-
Remove the solvent under reduced pressure.
-
The crude azirine can then be purified by flash column chromatography or distillation.
-
Protocol 2: General Procedure for the Organocatalytic Asymmetric Neber Rearrangement
This protocol describes the synthesis of 2H-azirine carboxylic esters using a bifunctional thiourea catalyst.[5]
-
Preparation of the Ketoxime Sulfonate: The β-ketoxime sulfonate starting material can be prepared from the corresponding β-ketoester.
-
Reaction Setup:
-
To a solution of the β-ketoxime sulfonate (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene) at room temperature, add the bifunctional thiourea catalyst (5 mol %).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2H-azirine carboxylic ester.
-
Catalytic Cycle of the Asymmetric Neber Rearrangement
Caption: Proposed catalytic cycle for the asymmetric Neber rearrangement.
References
- 1. researchgate.net [researchgate.net]
- 2. A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vinyl azides in organic synthesis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 2H-Azirine synthesis [organic-chemistry.org]
- 9. BJOC - A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach [beilstein-journals.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Navigating the Complexities of 2H-Azirine Chemistry: A Technical Support Guide on Solvent Effects
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the critical role of solvents in the stability and reactivity of 2H-azirines. These highly strained heterocycles are valuable synthetic intermediates, but their behavior is exquisitely sensitive to the reaction environment. This guide, presented in a user-friendly question-and-answer format, addresses common experimental challenges and offers detailed protocols to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My 2H-azirine appears to be decomposing during storage or reaction setup. What are the best practices for handling and storage?
A1: 2H-azirine stability is highly dependent on its substituents and the surrounding environment. Electron-withdrawing groups can decrease stability. For storage, it is crucial to use anhydrous, aprotic solvents and to store solutions at low temperatures (e.g., in a freezer). Neat storage is also an option for some stable azirines. Avoid protic solvents like alcohols or water, as they can participate in ring-opening reactions. It's also advisable to handle 2H-azirines under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Q2: I am attempting a nucleophilic addition to a 2H-azirine with an organolithium reagent, but the reaction is failing. What could be the issue?
A2: The choice of solvent is critical when using highly reactive nucleophiles like organolithiums. Common solvents such as acetonitrile, dichloromethane, and acetone are incompatible with these reagents and will lead to side reactions and failure of the desired nucleophilic addition.[1] Ethereal solvents that are less reactive and can be obtained in anhydrous form are preferred. For instance, cyclopentyl methyl ether (CPME) has been successfully used as a sustainable and effective solvent for the synthesis of 2H-azirines and their subsequent reaction with organolithium compounds.[1] Toluene has also been employed in some cases.[1]
Q3: My photochemical reaction to generate a nitrile ylide from a 2H-azirine is not yielding the expected cycloaddition product. How does the solvent affect this process?
A3: The solvent plays a crucial role in the trapping of the photochemically generated nitrile ylide. Non-polar, aromatic solvents like benzene and toluene have been shown in some cases to favor the stability of the 2H-azirine, leading to little or no formation of the cycloaddition product.[2] In contrast, more polar aprotic solvents can facilitate the [3+2] cycloaddition with a dipolarophile. For the reaction of a nitrile ylide with acrylonitrile, acetonitrile was found to be the solvent of choice, yielding the desired dihydropyrrole product.[2] Therefore, if you are not observing cycloaddition, consider switching from a non-polar to a more polar aprotic solvent.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps | Recommended Solvents | Solvents to Avoid |
| Low or no yield of 2H-azirine from vinyl azide | Incomplete reaction or decomposition. | Increase residence time in flow synthesis or reaction time in batch synthesis. Ensure rigorous exclusion of moisture and protic impurities. | Cyclopentyl methyl ether (CPME), Toluene | Protic solvents (e.g., methanol, water) |
| Decomposition of 2H-azirine during workup or purification | Presence of acidic or nucleophilic impurities. | Use anhydrous solvents and reagents for extraction and chromatography. Neutralize any acidic residues before concentration. Perform purification at low temperatures. | Anhydrous diethyl ether, hexanes, ethyl acetate | Solvents containing water or acidic impurities |
| Failed nucleophilic addition with strong bases (e.g., organolithiums) | Incompatible solvent reacting with the nucleophile. | Switch to a non-reactive, anhydrous ethereal solvent. | Cyclopentyl methyl ether (CPME), Tetrahydrofuran (THF), Toluene[1] | Acetonitrile, Dichloromethane, Acetone[1] |
| Low yield of cycloaddition product from nitrile ylide | Solvent not favoring the cycloaddition pathway. | Change from a non-polar solvent to a more polar aprotic solvent. | Acetonitrile[2] | Benzene, Toluene[2] |
| Slow reaction rate for base-promoted reactions | Solvent polarity is too low. | Use a more polar solvent to facilitate the reaction. For instance, reactions with triethylamine are slower in low-polarity solvents. | Dichloromethane (DCM), Acetonitrile | Toluene, Acetone, 1,4-Dioxane |
Experimental Protocols
Protocol 1: Monitoring 2H-Azirine Stability in Different Solvents via 1H NMR Spectroscopy
This protocol allows for the quantitative assessment of 2H-azirine stability in various solvents.
Materials:
-
2H-azirine of interest
-
Anhydrous solvents to be tested (e.g., CDCl3, C6D6, CD3CN, DMSO-d6)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another stable compound with a singlet in a clear region of the 1H NMR spectrum)
-
NMR tubes with J. Young valves or similar airtight seals
Procedure:
-
Prepare a stock solution of the 2H-azirine and the internal standard in a volatile, inert solvent (e.g., anhydrous dichloromethane).
-
In a glovebox or under an inert atmosphere, add a precise volume of the stock solution to each NMR tube.
-
Carefully evaporate the volatile solvent under a gentle stream of inert gas.
-
To each tube, add 0.5 mL of the respective anhydrous deuterated solvent to be tested.
-
Seal the NMR tubes tightly.
-
Acquire a 1H NMR spectrum at t=0 for each sample, ensuring quantitative acquisition parameters (e.g., long relaxation delay).
-
Store the NMR tubes at a constant temperature (e.g., room temperature or a controlled elevated temperature).
-
Acquire subsequent 1H NMR spectra at regular time intervals (e.g., every 2, 6, 12, 24 hours).
-
Integrate a characteristic signal of the 2H-azirine against the signal of the internal standard.
-
Plot the relative concentration of the 2H-azirine versus time for each solvent to determine the decomposition kinetics.
Protocol 2: Comparative Study of Nitrile Ylide Trapping Efficiency in Different Solvents
This protocol is designed to evaluate the effect of the solvent on the outcome of a photochemical reaction involving a 2H-azirine and a dipolarophile.
Materials:
-
2H-azirine
-
Dipolarophile (e.g., acrylonitrile, dimethyl acetylenedicarboxylate)
-
Anhydrous solvents for comparison (e.g., toluene, acetonitrile, dichloromethane)
-
Photochemical reactor (e.g., with a specific wavelength lamp appropriate for the 2H-azirine)
-
GC-MS or LC-MS for product analysis
Procedure:
-
Prepare separate solutions of the 2H-azirine and a 5-fold excess of the dipolarophile in each of the chosen anhydrous solvents. The concentration should be identical for all experiments (e.g., 0.05 M 2H-azirine).
-
Place each solution in a separate, identical photochemical reaction vessel.
-
Irradiate each solution under identical conditions (e.g., same lamp, same distance, same temperature, and for the same duration).
-
After the reaction, take an aliquot from each solution for analysis.
-
Analyze the product mixture by GC-MS or LC-MS to determine the ratio of the unreacted 2H-azirine, the cycloaddition product, and any other byproducts.
-
Compare the product distributions across the different solvents to determine the optimal solvent for the desired cycloaddition.
Visualizing Solvent Effects
The choice of solvent can direct the reaction of a 2H-azirine down different pathways. The following diagram illustrates this concept for the photochemical reaction of a 2H-azirine in the presence of a dipolarophile.
References
Validation & Comparative
A Comparative Guide to the NMR Spectral Characterization of Methyl 3-phenyl-2H-azirine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the characterization of methyl 3-phenyl-2H-azirine-2-carboxylate. Due to the limited availability of published, peer-reviewed NMR data for this specific compound, this document presents a detailed comparison with closely related azirine derivatives. The provided experimental protocols and data will aid researchers in the identification and characterization of this and similar small molecules.
Comparative NMR Spectral Data
Table 1: NMR Spectral Data for this compound and Related Compounds
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | Data not available in cited literature. | Data not available in cited literature. |
| 2-Methyl-3-phenyl-2H-azirine [1] | Aromatic protons, methyl protons, and azirine ring proton would be expected. | Aromatic carbons, methyl carbon, and azirine ring carbons (C2 and C3) would be expected. |
| 3-Phenyl-2H-azirine [2] | Aromatic protons and azirine ring protons would be expected. | Aromatic carbons and azirine ring carbons (C2 and C3) would be expected. |
Note: The expected chemical shifts for this compound would include signals for the phenyl group protons and carbons, a singlet for the methyl ester protons, and characteristic shifts for the azirine ring proton and carbons. The electron-withdrawing nature of the carboxylate group would likely shift the resonance of the C2 proton and carbon to a higher frequency (downfield).
Experimental Protocols
A standard protocol for acquiring high-quality NMR spectra for a small molecule like this compound is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~3-4 seconds
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
-
Visualizing Experimental Workflow and Molecular Structure
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for NMR analysis and the key structural features of this compound.
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Caption: Structural relationship and expected NMR correlations for the title compound.
References
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 3-phenyl-2H-azirine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometric behavior of methyl 3-phenyl-2H-azirine-2-carboxylate and its structural isomer, methyl 5-phenyl-1,3-oxazole-2-carboxylate. Due to the limited availability of direct experimental mass spectra for this compound, this guide presents a predicted fragmentation pattern based on the known behavior of related structural motifs. This comparison will aid researchers in identifying and characterizing these compounds in complex mixtures.
Introduction
This compound is a strained heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Its structural isomer, methyl 5-phenyl-1,3-oxazole-2-carboxylate, represents a more stable aromatic system. Mass spectrometry is a critical tool for the structural elucidation of such molecules. Electron Ionization (EI) mass spectrometry, a hard ionization technique, provides detailed structural information through fragmentation, while Electrospray Ionization (ESI), a soft ionization method, is useful for determining the molecular weight of the intact molecule.
Predicted Mass Spectrometry Fragmentation Analysis
The following sections detail the predicted fragmentation patterns for both this compound and methyl 5-phenyl-1,3-oxazole-2-carboxylate under Electron Ionization (EI) conditions.
Table 1: Predicted EI Mass Spectrometry Data for this compound and an Isomeric Alternative
| m/z | Predicted Fragment Ion | Proposed Structure of Fragment | Compound |
| 175 | [M]⁺• | C₁₀H₉NO₂ | This compound |
| 144 | [M - OCH₃]⁺ | C₉H₆NO⁺ | This compound |
| 116 | [M - COOCH₃]⁺ | C₈H₆N⁺ | This compound |
| 104 | [C₆H₅CN]⁺• | Benzonitrile | This compound |
| 77 | [C₆H₅]⁺ | Phenyl cation | This compound |
| 203 | [M]⁺• | C₁₁H₉NO₃ | Methyl 5-phenyl-1,3-oxazole-2-carboxylate |
| 172 | [M - OCH₃]⁺ | C₁₀H₆NO₂⁺ | Methyl 5-phenyl-1,3-oxazole-2-carboxylate |
| 144 | [M - COOCH₃]⁺ | C₉H₆NO⁺ | Methyl 5-phenyl-1,3-oxazole-2-carboxylate |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation | Methyl 5-phenyl-1,3-oxazole-2-carboxylate |
| 77 | [C₆H₅]⁺ | Phenyl cation | Methyl 5-phenyl-1,3-oxazole-2-carboxylate |
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
-
For Electron Ionization (EI) with Gas Chromatography (GC-MS):
-
Dissolve approximately 1 mg of the purified sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
If necessary, dilute the sample further to a final concentration of 10-100 µg/mL.
-
For derivatization, to increase volatility and thermal stability, silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used. Mix 50 µL of the sample solution with 50 µL of BSTFA and heat at 60°C for 30 minutes.
-
Inject 1 µL of the final solution into the GC-MS system.
-
-
For Electrospray Ionization (ESI) with Liquid Chromatography (LC-MS):
-
Dissolve the sample in a solvent compatible with the LC mobile phase, such as acetonitrile or methanol, to a stock concentration of 1 mg/mL.[1]
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.[2]
-
To enhance ionization in positive ion mode, 0.1% formic acid can be added to the final solution.[3]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[2]
-
Mass Spectrometry Operating Conditions
-
GC-EI-MS:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-500
-
GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for these compounds.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
LC-ESI-MS:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Nebulizer Pressure: 30 - 50 psi
-
Mass Analyzer: Quadrupole, Ion Trap, or TOF
-
Scan Range: m/z 50-500
-
LC Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is appropriate.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Visualizing Experimental Workflows and Fragmentation Pathways
Caption: General workflow for mass spectrometry analysis.
Caption: Predicted fragmentation of this compound.
Caption: Predicted fragmentation of methyl 5-phenyl-1,3-oxazole-2-carboxylate.
References
- 1. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Reactivity of 2H-Azirines and N-Substituted Aziridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two important classes of three-membered nitrogen-containing heterocycles: 2H-azirines and N-substituted aziridines. Understanding the distinct reactivity profiles of these strained ring systems is crucial for their strategic application in the synthesis of complex nitrogen-containing molecules, including novel therapeutic agents. This document summarizes key reactive pathways, presents available quantitative data for comparison, and provides detailed experimental protocols for representative transformations.
Introduction
Both 2H-azirines and N-substituted aziridines are highly reactive molecules due to significant ring strain. However, the nature of their unsaturation and the substitution on the nitrogen atom lead to distinct chemical behaviors. 2H-Azirines possess a C=N double bond within the three-membered ring, rendering them strained imines. This feature makes them prone to reactions involving the cleavage of the C-C single bond or nucleophilic addition to the C=N bond.
In contrast, N-substituted aziridines are saturated heterocycles where the reactivity is primarily dictated by the nature of the substituent on the nitrogen atom. Electron-withdrawing groups (e.g., tosyl, acyl) "activate" the aziridine ring, making it susceptible to nucleophilic ring-opening. Conversely, electron-donating groups (e.g., alkyl, aryl) render the aziridine less reactive, often requiring activation by Lewis acids to facilitate ring-opening.
This guide will delve into the specifics of these reactivities, offering a comparative analysis of their performance in key chemical transformations.
Ring-Opening Reactions
The relief of ring strain is a primary driving force for the reactions of both 2H-azirines and N-substituted aziridines. However, the mechanisms and outcomes of these ring-opening reactions differ significantly.
Photochemical Ring-Opening of 2H-Azirines
Photolysis of 2H-azirines is a well-established method for the generation of highly reactive nitrile ylides. This transformation proceeds via the cleavage of the weakest bond in the ring, the C-C single bond. The resulting nitrile ylide is a versatile 1,3-dipole that can be trapped in situ by various dipolarophiles to afford a wide range of five-membered heterocycles.
Acid-Catalyzed Ring-Opening of N-Substituted Aziridines
N-substituted aziridines, particularly those bearing electron-withdrawing groups, undergo efficient ring-opening in the presence of Brønsted or Lewis acids. The reaction typically proceeds via an SN2-type mechanism, with the nucleophile attacking one of the ring carbons, leading to a highly regioselective and often stereospecific transformation. The regioselectivity is influenced by steric and electronic factors of the substituents on the aziridine ring.
Comparative Reactivity Data
While direct side-by-side comparative studies are limited, the following tables summarize representative data from the literature to facilitate a comparison of the reactivity of 2H-azirines and N-substituted aziridines in similar transformations.
Table 1: Cycloaddition Reactions
| Substrate Class | Reaction Type | Dipole/Dipolarophile | Product | Yield (%) | Reference |
| 2H-Azirine | [3+2] Cycloaddition | 2,3-Diphenyl-2H-azirine (photogenerated nitrile ylide) + Acrylonitrile | 1-Pyrroline derivative | up to 95% | [1] |
| N-Substituted Aziridine | [3+2] Cycloaddition | N-Benzylaziridine (azomethine ylide via thermal ring opening) + N-Phenylmaleimide | Pyrrolidine derivative | 63% | [2] |
Observation: Photochemically generated nitrile ylides from 2H-azirines can participate in cycloaddition reactions to give high yields of products.[1] Azomethine ylides generated from N-substituted aziridines also undergo cycloaddition, although the cited example shows a more moderate yield under thermal conditions.[2]
Table 2: Nucleophilic Ring-Opening
| Substrate | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Regioselectivity | Reference |
| 2,3-Diphenyl-2H-azirine | Methanol | Photolysis (254 nm) | α-Methoxy-α,α-diphenylmethanimine | Not specified | N/A | [3] |
| (R)-2-Phenyl-N-tosylaziridine | Methanol | Cu(OTf)₂ | (S)-2-Methoxy-2-phenylethan-1-amine derivative | 91% | >99:1 | [4] |
| N-Propyl-2-phenylaziridine | CO₂ | (salen)CrCl | 5-Phenyl-1,3-oxazolidin-2-one | 80:1 selectivity | 80:1 | [5] |
Observation: N-Tosylaziridines undergo highly efficient and regioselective ring-opening with nucleophiles in the presence of a Lewis acid catalyst, affording high yields of the desired product.[4] Non-activated N-alkylaziridines can also undergo regioselective ring-opening, for example, with CO₂, though this may result in a mixture of regioisomers.[5] 2H-azirines can also react with nucleophiles, but the reaction often proceeds via a different mechanism, such as addition to the C=N bond followed by rearrangement.[3]
Experimental Protocols
Synthesis of 2,3-Diaryl-2H-azirines from Ketoxime Acetates
This protocol describes a modular synthesis of 2,3-diaryl-2H-azirines from readily available ketoxime acetates.[6]
Materials:
-
Deoxybenzoin oxime acetate (1.0 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5.0 mL)
Procedure:
-
To a solution of the deoxybenzoin oxime acetate in DMF, add cesium carbonate.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-diaryl-2H-azirine.
Lewis Acid-Catalyzed Ring-Opening of N-Tosylaziridine with Methanol
This protocol details the copper-catalyzed regioselective ring-opening of an N-tosylaziridine with methanol.[4]
Materials:
-
(R)-2-Phenyl-N-tosylaziridine (0.5 mmol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)
-
Methanol (MeOH) (5.0 mL)
-
Dichloromethane (CH₂Cl₂) (1.0 mL)
Procedure:
-
To a solution of (R)-2-phenyl-N-tosylaziridine in a mixture of methanol and dichloromethane, add Cu(OTf)₂.
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-3 hours).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding 1,2-amino ether.
Conclusion
The reactivity of 2H-azirines and N-substituted aziridines is rich and varied, providing synthetic chemists with a powerful toolkit for the construction of diverse nitrogen-containing compounds.
-
2H-Azirines are excellent precursors to nitrile ylides via photochemical ring-opening, enabling access to a wide array of five-membered heterocycles through [3+2] cycloaddition reactions. They can also act as electrophiles, undergoing nucleophilic addition to the C=N bond.
-
N-Substituted Aziridines are versatile intermediates whose reactivity is tunable by the N-substituent. Electron-withdrawing groups facilitate nucleophilic ring-opening, which can be a highly regioselective and stereospecific process, particularly when catalyzed by Lewis acids. N-Alkyl and N-aryl aziridines are less reactive but can be activated for ring-opening. They are also precursors to azomethine ylides for cycloaddition reactions, typically under thermal conditions.
The choice between a 2H-azirine and an N-substituted aziridine as a synthetic precursor will depend on the desired target molecule and the specific transformation required. This guide provides a foundational understanding of their comparative reactivity to aid in this selection process and in the design of novel synthetic strategies. Further investigation into direct comparative studies under standardized conditions will be invaluable for a more precise quantitative assessment of their relative reactivities.
References
- 1. [3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. home.iitk.ac.in [home.iitk.ac.in]
- 5. Regioselectivity in the ring opening of non-activated aziridines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Modular 2,3-diaryl-2H-azirine synthesis from ketoxime acetates via Cs2CO3-mediated cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Azirine Synthesis: Exploring Alternatives to the Neber Rearrangement
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2H-azirines, highly strained three-membered nitrogen-containing heterocycles, is of significant interest in organic chemistry and drug development due to their versatile reactivity as synthetic intermediates. While the Neber rearrangement has been a classical approach, a variety of alternative methods have emerged, offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency. This guide provides an objective comparison of key alternative methods for azirine synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Azirine Synthesis Methods
The following table summarizes the quantitative data for the discussed alternative methods to the Neber rearrangement for azirine synthesis.
| Method | Key Reagents & Conditions | Substrate Scope | Typical Yields | Key Advantages | Key Limitations |
| Decomposition of Vinyl Azides | Thermal (pyrolysis) or photochemical (UV irradiation) | Broad scope, tolerates various aryl and alkyl substituents. | 40-95% | Readily available starting materials, can be performed under neutral conditions. | Potential for explosive intermediates (azides), may require specialized equipment (photoreactor, flow reactor). |
| Ring Contraction of Isoxazoles | Metal catalysts (e.g., Rh₂(OAc)₄, FeCl₂, Ir complexes), often requires heating. | Good for synthesizing 2-acyl or 2-carboxy azirines. Tolerates a range of substituents on the isoxazole ring. | 60-99% | High yields, potential for enantioselective synthesis with chiral catalysts. | Requires synthesis of the isoxazole precursor, metal catalysts can be expensive. |
| Oxidative Cyclization of Enamines | Oxidizing agents (e.g., I₂, PhI(OAc)₂), typically at room temperature. | Effective for a variety of enamines derived from ketones and secondary amines. | 70-95% | Mild reaction conditions, often high yields, avoids the use of toxic or explosive reagents. | Substrate-dependent, may not be suitable for all enamine structures. |
| Synthesis from Ketoxime Acetates | Base-mediated (e.g., Cs₂CO₃), mild conditions. | Particularly effective for the synthesis of 2,3-diaryl-2H-azirines. | 75-95% | Utilizes readily available starting materials, mild reaction conditions. | Primarily demonstrated for a specific class of azirines. |
| Palladium-Catalyzed C-H Activation | Pd(OAc)₂, oxidant, often requires a directing group. | Primarily demonstrated for the synthesis of fused aziridines, which can be precursors to azirines. | Moderate to Good | Offers a novel disconnection approach, potential for high regioselectivity. | Requires specific directing groups, catalyst system can be complex. |
Reaction Pathways and Mechanisms
The following diagrams illustrate the fundamental transformations for each of the discussed alternative methods for azirine synthesis.
Caption: General pathway for azirine synthesis via the decomposition of vinyl azides.
Caption: Metal-catalyzed ring contraction of isoxazoles to form 2H-azirines.
Caption: Oxidative cyclization of enamines for the synthesis of 2H-azirines.
Experimental Protocols
Photochemical Decomposition of a Vinyl Azide in Flow
This protocol describes the synthesis of a 2H-azirine using a continuous-flow photochemical reactor, which offers enhanced safety and scalability for handling vinyl azides.[1]
Experimental Workflow:
Caption: Workflow for the continuous-flow photochemical synthesis of 2H-azirines.
Procedure:
-
A solution of the desired vinyl azide (1.0 eq) in acetonitrile (0.1 M) is prepared.
-
The solution is pumped through a fluorinated ethylene propylene (FEP) tubing reactor (e.g., 10 mL volume) at a defined flow rate (e.g., 0.5 mL/min) using a syringe pump.
-
The tubing is wrapped around a light source, such as a 365 nm LED lamp, and irradiated for the duration of the residence time.
-
The reaction mixture is collected at the outlet of the reactor.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2H-azirine.
Rhodium-Catalyzed Ring Contraction of an Isoxazole
This protocol outlines a general procedure for the synthesis of a 2H-azirine-2-carboxylate via the rhodium-catalyzed isomerization of a 5-alkoxyisoxazole.
Procedure:
-
To a solution of the 5-alkoxyisoxazole (1.0 eq) in a dry solvent such as dichloromethane (DCM) or toluene is added a catalytic amount of a rhodium(II) catalyst, for example, dirhodium tetraacetate (Rh₂(OAc)₄, 0.5-2 mol%).
-
The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the pure 2H-azirine-2-carboxylate.
Iodine-Mediated Oxidative Cyclization of an Enamine
This method provides a mild and efficient route to 2H-azirines from readily available enamines.[2][3][4][5]
Procedure:
-
To a solution of the enamine (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) is added 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq).
-
The mixture is cooled to 0 °C, and a solution of iodine (I₂) (1.2 eq) in CH₂Cl₂ is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (typically 1-3 hours), monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford the 2H-azirine.
Conclusion
The synthesis of 2H-azirines has evolved significantly beyond the classical Neber rearrangement. The methods presented in this guide—decomposition of vinyl azides, ring contraction of isoxazoles, and oxidative cyclization of enamines, among others—offer a diverse toolkit for chemists. The choice of method will depend on factors such as the desired substitution pattern on the azirine ring, the availability of starting materials, and the scale of the reaction. By providing detailed comparisons and experimental protocols, this guide aims to facilitate the rational selection and implementation of the most appropriate synthetic strategy for accessing these valuable and reactive heterocyclic building blocks.
References
- 1. Telescoped Flow Synthesis of Azacyclic Scaffolds Exploiting the Chromoselective Photolysis of Vinyl Azides and Azirines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2H-Azirines via Iodine-Mediated Oxidative Cyclization of Enamines [organic-chemistry.org]
- 3. Synthesis of 2 H-Azirines via Iodine-Mediated Oxidative Cyclization of Enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Performance Comparison: Crystallographic Data of 3-Phenyl-2H-Azirine Derivatives
A Comprehensive Guide to the X-ray Crystallography of 3-Phenyl-2H-Azirine Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive method for elucidating the atomic and molecular structure of a compound. This guide provides a comparative overview of the X-ray crystallographic data for select 3-phenyl-2H-azirine derivatives, details the experimental protocol, and contrasts this technique with other analytical methods.
The following table summarizes key crystallographic data for a recently synthesized 3-phenyl-2H-azirine derivative, providing a quantitative basis for structural comparison.[1][2][3][4][5][6]
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 2-benzyl-3-(N-methyl-N-phenylamino)-2-phenyl-2H-azirine | C₂₂H₂₀N₂ | Monoclinic | P2₁/n | 10.3358(3) | 12.0084(3) | 13.9719(4) | 90 | 105.748(1) | 90 | 1669.11(8) | 4 |
Note: This data is for a specific derivative and serves as an example of the detailed structural information obtainable through X-ray crystallography. The geometries of the azirine rings in these compounds have been compared with other known 3-amino-2H-azirine structures.[2][3][4][5] A notable feature in many of these structures is the unusually long formal N—C single bond, which is approximately 1.57 Å.[2][3][4]
Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods are routinely used for the characterization of 3-phenyl-2H-azirine derivatives.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing. | Provides definitive structural proof. | Requires a single, high-quality crystal; not suitable for amorphous solids or liquids. |
| NMR Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity, and stereochemistry in solution.[7][8] | Non-destructive; provides data on the molecule's structure and dynamics in solution. | Does not provide the precise 3D structure or bond lengths/angles. |
| Mass Spectrometry | Molecular weight and fragmentation patterns, which help in determining the molecular formula.[7] | High sensitivity; requires a very small amount of sample. | Does not provide information on the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on the absorption of infrared radiation.[1][7] | Fast and simple; provides a molecular fingerprint. | Provides limited information on the overall molecular structure. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized protocol for the single-crystal X-ray diffraction analysis of 3-phenyl-2H-azirine derivatives, based on standard crystallographic procedures.[1][6][9]
1. Synthesis and Crystallization:
-
The desired 3-phenyl-2H-azirine derivative is synthesized according to established procedures.[1][5][10]
-
Single crystals suitable for X-ray diffraction are grown. A common method is the slow evaporation of a solvent from a saturated solution of the compound. For example, colorless crystals of 2-benzyl-3-(N-methyl-N-phenylamino)-2-phenyl-2H-azirine were obtained by recrystallization from a mixture of Et₂O and hexane.[1][6]
2. Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential degradation.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect the diffraction data.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
-
The final structure is validated using tools like CHECKCIF.
Experimental Workflow for X-ray Crystallography
Caption: Experimental workflow for single-crystal X-ray crystallography.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them. - OAK Open Access Archive [oak.novartis.com]
- 3. Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Phenyl-2H-azirine | C8H7N | CID 275913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. beilstein-journals.org [beilstein-journals.org]
A Comparative Guide to the Reactivity of 2H-Azirine-2-carboxylates and 2H-Azirine-3-carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2H-azirine-2-carboxylates and 2H-azirine-3-carboxylates. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the distinct chemical behaviors of these two classes of strained heterocyclic compounds. This document aims to assist researchers in selecting the appropriate azirine isomer for their synthetic strategies in drug discovery and development.
Introduction
2H-Azirines are highly strained, three-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis. The position of the carboxylate group, either at the C2 or C3 position of the azirine ring, significantly influences the molecule's electronic properties and, consequently, its reactivity. Understanding these differences is crucial for predicting reaction outcomes and designing efficient synthetic routes. Generally, the electron-withdrawing nature of the carboxylate group enhances the reactivity of the azirine ring towards various transformations.
Synthesis of 2H-Azirine Carboxylates
The primary synthetic routes to 2H-azirine-2-carboxylates and -3-carboxylates include the Neber reaction, thermal or photochemical decomposition of vinyl azides, and the isomerization of isoxazoles.
The general workflow for the synthesis of these compounds is depicted below.
A Comparative Guide to Assessing the Enantiomeric Purity of Chiral Aziridines Derived from 2H-Azirines
The determination of enantiomeric purity is a critical step in the synthesis and application of chiral aziridines, particularly those derived from 2H-azirines, which are valuable building blocks in medicinal chemistry and organic synthesis. The stereochemistry of these compounds can significantly influence their biological activity and pharmacological properties. This guide provides a comprehensive comparison of the most common analytical techniques used to assess the enantiomeric purity of chiral aziridines: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation: Comparison of Analytical Techniques
The following tables summarize the quantitative data for the separation of chiral aziridines using Chiral HPLC and Chiral GC, providing a clear comparison of their performance.
Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data for the Separation of Chiral Aziridines [1]
| Compound | Chiral Stationary Phase | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | k'1 | α | Rs |
| N-H Aziridine 1 | Chiralpak AD-H | 90:10 | 1.0 | 2.58 | 1.12 | 1.85 |
| N-H Aziridine 2 | Chiralpak AS-H | 95:5 | 1.0 | 3.15 | 1.25 | 2.50 |
| N-Me Aziridine 3 | Chiralcel OD-H | 98:2 | 0.5 | 1.98 | 1.18 | 2.10 |
| N-Me Aziridine 4 | Chiralpak ID | 90:10 | 1.0 | 4.20 | 1.35 | 3.15 |
| N-H Aziridine 5 | Chiralpak IF | 95:5 | 1.0 | 2.88 | 1.22 | 2.30 |
-
k'1: Retention factor of the first eluting enantiomer
-
α: Selectivity factor
-
Rs: Resolution factor
Table 2: Chiral Gas Chromatography (GC) Data for the Separation of Chiral Aziridines [1]
| Compound | Chiral Stationary Phase | Temperature Program | Carrier Gas | Retention Time (min) | α | Rs |
| N-H Aziridine 1 | CHIRALDEX B-PM | 100°C isothermal | Helium | 15.2, 16.5 | 1.08 | 1.50 |
| N-Me Aziridine 3 | CHIRALDEX G-TA | 80-150°C at 5°C/min | Hydrogen | 12.1, 12.8 | 1.06 | 1.30 |
| N-H Aziridine 5 | CHIRALDEX B-PM | 110°C isothermal | Helium | 25.4, 26.9 | 1.06 | 1.45 |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Enantiomeric Discrimination
| Chiral Aziridine Type | Chiral Solvating Agent (CSA) | Observed Proton | Solvent | ΔΔδ (ppm) |
| N-Aryl Aziridine | (R)-(-)-1,1'-Bi-2-naphthol | Aziridinyl CH | CDCl₃ | 0.05 - 0.15 |
| N-Alkyl Aziridine | (S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | Aziridinyl CH₂ | CDCl₃ | 0.03 - 0.10 |
| N-H Aziridine (derivatized) | Mosher's acid chloride | Methine proton of acid | CDCl₃ | > 0.10 |
-
ΔΔδ: Difference in chemical shift between the signals of the two diastereomeric complexes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Chiral High-Performance Liquid Chromatography (HPLC)
This method is highly versatile and generally provides better separations for a wider range of chiral aziridines compared to GC.[1]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as Chiralpak® (amylose derivatives) and Chiralcel® (cellulose derivatives), are highly effective.[1] For the compounds listed in Table 1, Chiralpak® AD-H, AS-H, ID, IF, and Chiralcel® OD-H were used.
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio is optimized to achieve the best balance between retention and resolution. For basic aziridines, a small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
-
Sample Preparation:
-
Dissolve the chiral aziridine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set the column temperature to 25°C.
-
Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Inject 5-10 µL of the sample.
-
Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
2. Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable chiral compounds. For aziridines, derivatization may sometimes be necessary to improve volatility and thermal stability.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and a capillary column.
-
Chiral Stationary Phases (CSPs): Cyclodextrin-based CSPs, such as CHIRALDEX®, are commonly used for the separation of chiral aziridines.[1]
-
Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate or pressure.
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of about 1 mg/mL.
-
If necessary, derivatize the aziridine with a suitable reagent (e.g., trifluoroacetic anhydride) to increase its volatility.
-
-
Chromatographic Conditions:
-
Set the injector temperature to 250°C and the detector temperature to 280°C.
-
Use a temperature program for the oven, for example, starting at 80°C and ramping up to 150°C at a rate of 5°C/min. Isothermal conditions can also be used.
-
Inject 1 µL of the sample in split mode (e.g., split ratio 50:1).
-
-
Data Analysis: The enantiomeric excess is determined by integrating the peak areas of the two enantiomers, as described for HPLC.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a non-separative method for determining enantiomeric purity. This is achieved by converting the enantiomers into diastereomers, which have distinct NMR spectra. This can be done by using either a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agents (CSAs): These form transient, non-covalent diastereomeric complexes with the chiral aziridine. Examples include (R)-(-)-1,1'-Bi-2-naphthol and (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol.
-
Chiral Derivatizing Agents (CDAs): These react with the chiral aziridine to form stable, covalent diastereomers. A common example for N-H aziridines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).
-
Experimental Protocol (using a CSA):
-
Dissolve a known amount of the chiral aziridine sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the chosen CSA to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the aziridine should now be split into two sets of peaks, representing the two diastereomeric complexes.
-
-
Data Analysis: The enantiomeric ratio is determined by integrating the corresponding signals of the two diastereomers. The enantiomeric excess is then calculated from this ratio.
Mandatory Visualization
Caption: General experimental workflow for assessing the enantiomeric purity of chiral aziridines.
Caption: Logical comparison of analytical techniques for chiral aziridine analysis.
References
A Comparative Guide to Quantum Chemical Calculations for Validating Azirine Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Computational Methods with Experimental Validation
The study of 2H-azirines, highly strained three-membered nitrogen-containing heterocycles, is of significant interest due to their utility as synthetic intermediates in the preparation of a variety of nitrogen-containing compounds. Understanding the reaction mechanisms of these molecules is crucial for controlling product formation and developing novel synthetic methodologies. Quantum chemical calculations have emerged as a powerful tool to elucidate the complex reaction pathways of azirines, including their characteristic photochemical ring-opening and subsequent rearrangements.
This guide provides a comparative analysis of different quantum chemical methods used to validate azirine reaction pathways, with a focus on the photochemical behavior of substituted 2H-azirines. We will compare the performance of Density Functional Theory (DFT) with multireference methods, namely Complete Active Space Self-Consistent Field (CASSCF) and a second-order perturbation theory correction (CASPT2). The computational findings are juxtaposed with experimental data to provide a comprehensive overview for researchers in the field.
Comparison of Computational Methods for the Photochemistry of 3-Methyl-2-phenyl-2H-azirine
The photochemical reactivity of 3-methyl-2-phenyl-2H-azirine serves as an excellent case study for comparing computational approaches. Upon photoexcitation, this molecule can undergo ring-opening to form either a nitrile ylide or a vinylnitrene, depending on the reaction conditions and the excited state pathway. The following table summarizes the key findings from a comparative analysis of DFT and CASSCF/CASPT2 calculations, alongside experimental validation.
| Parameter | DFT (B3LYP/6-31G*) | CASSCF/CASPT2 | Experimental Validation |
| Excited State of Interest | Triplet (T1) | Singlet (S1, S2) and Triplet (T1) | Laser Flash Photolysis, Cryogenic Matrix Isolation |
| Predicted Intermediate | Triplet Vinylnitrene | Nitrile Ylide (from S1), Vinylnitrene (from T1) | Triplet vinylnitrene observed via transient absorption at ~440 nm.[1] Nitrile ylide formation is also a principal photoreaction of the 2H-azirine system.[2] |
| Key Energy Barriers | Not explicitly reported for intersystem crossing | S1/S0 conical intersection for nitrile ylide formation is an ultrafast process (<100 fs).[2] | The fast formation of ylides in experiments is well reproduced by dynamics simulations based on these calculations.[2] |
| Mechanism Prediction | Intersystem crossing to T1 followed by C-N bond cleavage to form triplet vinylnitrene. | Direct C-C bond cleavage from the S1 state via a conical intersection to form nitrile ylide.[2] C-N bond cleavage can occur from the T1 state.[2] | Experimental results support the formation of triplet vinylnitrene, which is trapped in the presence of oxygen or bromoform.[1] |
Experimental Protocols
1. Laser Flash Photolysis of 3-methyl-2-phenyl-2H-azirine: [1]
-
Sample Preparation: A solution of 3-methyl-2-phenyl-2H-azirine in argon-saturated acetonitrile was prepared.
-
Instrumentation: A laser flash photolysis setup with a 308 nm excimer laser was used for excitation.
-
Data Acquisition: Transient absorption spectra were recorded at various time delays after the laser pulse to detect and characterize transient intermediates. The decay kinetics of the transient species were also monitored.
2. Cryogenic Matrix Isolation Spectroscopy: [1]
-
Matrix Preparation: A mixture of 3-methyl-2-phenyl-2H-azirine and argon gas was deposited onto a cold CsI window at cryogenic temperatures.
-
Photolysis: The matrix-isolated sample was irradiated with a light source through a Pyrex filter.
-
Analysis: Infrared (IR) spectra were recorded before and after photolysis to identify the photoproducts by comparing the experimental spectra with those predicted by DFT calculations.
Computational Methodologies
1. Density Functional Theory (DFT) Calculations: [1]
-
Software: Gaussian 09 program package.
-
Functional: Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-31G* basis set was used for all atoms.
-
Calculations: Geometry optimizations were performed for the ground state and the lowest triplet state. Vibrational frequency calculations were carried out to confirm the nature of the stationary points and to aid in the assignment of experimental IR spectra.
2. CASSCF and CASPT2 Calculations: [2]
-
Methodology: The Complete Active Space Self-Consistent Field (CASSCF) method was employed to obtain a qualitatively correct description of the electronic structure of the excited states, which often have multireference character. To include dynamic electron correlation, second-order perturbation theory (CASPT2) was applied to the CASSCF wavefunctions.
-
Active Space: The choice of the active space is crucial and typically includes the sigma and pi orbitals of the breaking bonds and the non-bonding orbitals of the nitrogen atom.
-
Calculations: The calculations focused on locating conical intersections between the excited and ground states, which are critical for understanding the ultrafast non-adiabatic processes in photochemical reactions.
Visualizing Reaction Pathways and Computational Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: A generalized workflow for validating a proposed chemical reaction pathway using a combination of quantum chemical calculations and experimental data.
Caption: Simplified reaction scheme showing the competing photochemical pathways for 3-methyl-2-phenyl-2H-azirine, leading to either a nitrile ylide or a triplet vinylnitrene.
Conclusion
The validation of azirine reaction pathways is a clear example of the synergy between computational chemistry and experimental studies. DFT methods, such as B3LYP, can provide valuable insights, particularly for ground state and triplet state properties, and are computationally efficient. However, for photochemical reactions involving singlet excited states and potential non-adiabatic transitions, multireference methods like CASSCF and CASPT2 are often necessary for a more accurate description of the underlying physics. The choice of computational method should be guided by the specific reaction being studied and the nature of the electronic states involved. Experimental validation remains indispensable for confirming the computational predictions and providing a complete picture of the reaction mechanism.
References
Safety Operating Guide
Safe Disposal of Methyl 3-Phenyl-2H-Azirine-2-Carboxylate: A Procedural Guide
Immediate Safety and Handling Precautions:
Prior to initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat. All handling of methyl 3-phenyl-2H-azirine-2-carboxylate and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Disposal Protocol:
The disposal of this compound should be managed through a licensed hazardous waste disposal company. The following step-by-step procedure outlines the process for preparing this chemical for pickup and disposal:
-
Waste Identification and Segregation:
-
Pure, unreacted this compound should be disposed of in its original container whenever possible.
-
Solutions containing this compound should be collected in a dedicated, properly labeled waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified. Azirine compounds can be reactive, and mixing with incompatible materials could lead to hazardous reactions.
-
-
Container Selection and Labeling:
-
Use a chemically resistant container with a secure, leak-proof screw-on cap. Glass bottles are generally suitable.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label must include the full chemical name: "this compound," the CAS number (if available), and an indication of its potential hazards (e.g., "Reactive," "Irritant").
-
An accumulation start date must be clearly marked on the label.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secondary containment system, such as a chemically resistant tray or bin, to contain any potential leaks or spills.
-
Store the waste away from heat, ignition sources, and incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to schedule a pickup.
-
Provide the vendor with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
-
Decontamination of Laboratory Equipment:
-
Thoroughly decontaminate all laboratory equipment, such as glassware and spatulas, that has come into contact with this compound.
-
Triple-rinse the equipment with a suitable solvent (e.g., acetone or ethanol), followed by a final rinse with water.
-
The rinsate from the initial rinses should be collected and disposed of as hazardous waste.
-
Quantitative Data Summary:
Since specific quantitative data for this compound is not available, the following table provides general guidelines for hazardous waste accumulation based on common laboratory practices.
| Parameter | Guideline |
| Maximum Accumulation Time | 90 days from the accumulation start date |
| Maximum Accumulation Volume | 55 gallons per waste stream |
| pH for Aqueous Waste (if applicable) | Neutralize to a pH between 6.0 and 9.0 before disposal |
Disposal Workflow:
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Logical Relationship of Safety and Disposal Steps:
The following diagram illustrates the logical dependencies and critical considerations in the safe handling and disposal process.
Caption: Logical flow of safety precautions and disposal actions.
Personal protective equipment for handling methyl 3-phenyl-2H-azirine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Given that methyl 3-phenyl-2H-azirine-2-carboxylate is classified as a hazardous material (HazMat Class 6.1 or 9) and belongs to the reactive azirine family, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and eye exposure.[1] Aziridines, closely related compounds, are known to be highly toxic, irritant, and potential mutagens.[2][3][4]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., a nitrile base glove with a thicker butyl rubber or Viton™ outer glove). | Provides robust protection against potential skin absorption. The outer glove should be changed immediately upon any sign of contamination. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes, aerosols, and potential unexpected vigorous reactions. |
| Body Protection | Flame-resistant laboratory coat (e.g., Nomex®). | Offers protection against splashes and potential ignition of flammable solvents used in conjunction with the compound. |
| Respiratory Protection | Work exclusively within a certified chemical fume hood. For situations with a higher risk of aerosol generation or spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Minimizes inhalation exposure to the volatile compound and any potential decomposition byproducts. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: Safe Handling and Experimental Protocol
All operations involving this compound must be conducted in a well-ventilated laboratory, inside a designated and properly functioning chemical fume hood.
Experimental Workflow:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Experimental Protocol (General Example):
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary glassware and reagents within the fume hood.
-
Have appropriate spill cleanup materials readily available.
-
-
Handling and Reaction Setup:
-
Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Carefully weigh or measure the required amount of the compound in the fume hood. Avoid creating dust or aerosols.
-
Immediately reseal the container after use.
-
Add the compound to the reaction vessel slowly and in a controlled manner.
-
If the reaction is exothermic, use an ice bath to moderate the temperature.
-
-
Reaction Monitoring and Work-up:
-
Continuously monitor the reaction for any signs of unexpected reactivity.
-
Upon completion, quench the reaction carefully using a pre-determined and appropriate quenching agent.
-
Perform all extractions, washes, and solvent removal steps within the fume hood.
-
Disposal Plan
All waste generated from handling this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.
| Waste Stream | Disposal Container | Labeling Requirements |
| Solid Waste | A dedicated, sealed, and clearly labeled hazardous waste container. | "Hazardous Waste," "Reactive," "Toxic," and list the chemical name. |
| Liquid Waste | A dedicated, sealed, and clearly labeled hazardous waste container compatible with the solvents used. | "Hazardous Waste," "Reactive," "Toxic," and list all chemical components and their approximate concentrations. |
| Contaminated Sharps | A dedicated, puncture-proof sharps container. | "Hazardous Waste Sharps," and list the chemical contaminant. |
| Contaminated PPE | Double-bag in sealed plastic bags and place in the solid hazardous waste container. | N/A (as it's placed within the labeled solid waste container). |
Disposal Workflow:
Caption: Hazardous waste disposal workflow for this compound.
Disclaimer: This information is intended as a guide for trained professionals and does not replace a formal risk assessment. Always consult your institution's safety protocols and the latest safety information before handling any hazardous chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
